Product packaging for Oxonorfloxacin(Cat. No.:CAS No. 74011-42-0)

Oxonorfloxacin

Cat. No.: B029883
CAS No.: 74011-42-0
M. Wt: 333.31 g/mol
InChI Key: OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxonorfloxacin is a synthetic fluoroquinolone antibiotic of significant interest in microbiological and pharmacological research. Its primary mechanism of action involves the potent inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, this compound induces rapid, bactericidal double-stranded DNA breaks, leading to efficient bacterial cell death. This compound exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative pathogens, making it an invaluable tool for studying bacterial resistance mechanisms, particularly mutations in the quinolone resistance-determining regions (QRDRs) of target enzymes. Researchers utilize this compound in vitro to investigate the efficacy of novel fluoroquinolone derivatives, to explore synergistic effects with other antimicrobial agents, and to develop new models for understanding and overcoming multidrug resistance in clinical isolates. This product is provided as a high-purity compound to ensure reproducible and reliable experimental results in your foundational life science studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16FN3O4 B029883 Oxonorfloxacin CAS No. 74011-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOFPHGTOUDKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224816
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74011-42-0
Record name Oxonorfloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74011-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxonorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Oxonorfloxacin Synthesis from Norfloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of the fluoroquinolone antibiotic norfloxacin to its active metabolite, oxonorfloxacin, is a critical area of study in drug metabolism and development. While direct chemical synthesis routes are not extensively documented, this transformation primarily occurs in vivo through metabolic processes. This technical guide provides an in-depth exploration of the known biological pathways for this compound formation and investigates a potential biomimetic synthetic approach. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to support research and development in this field.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic widely used to treat various bacterial infections. In biological systems, norfloxacin is metabolized to several derivatives, with this compound being a major and microbiologically active metabolite. Understanding the synthesis and formation of this compound is crucial for comprehending the pharmacokinetics, efficacy, and potential drug-drug interactions of norfloxacin. This guide focuses on the core mechanisms of this conversion, providing technical details for its study and potential replication in a laboratory setting.

Metabolic Synthesis of this compound

The primary route for the formation of this compound from norfloxacin is through enzymatic oxidation in the liver. This biotransformation is predominantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes.

The Role of Cytochrome P450

The CYP450 system, particularly isoforms such as CYP3A4 and CYP1A2, is implicated in the metabolism of many fluoroquinolone antibiotics, including norfloxacin.[1] These enzymes catalyze the oxidation of the piperazine ring of norfloxacin, leading to the formation of this compound. This metabolic pathway is a key determinant of the pharmacokinetic profile of norfloxacin.

Signaling Pathway

The metabolic conversion of norfloxacin to this compound can be represented by the following pathway:

metabolic_pathway Norfloxacin Norfloxacin This compound This compound Norfloxacin->this compound Hepatic Oxidation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2) CYP450->Norfloxacin Catalyzes

Metabolic conversion of Norfloxacin to this compound.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of norfloxacin to this compound using human liver microsomes, a common in vitro model for drug metabolism studies.[2][3][4]

Materials:

  • Norfloxacin

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically at a protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add norfloxacin (at a desired concentration, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify norfloxacin and its metabolites, including this compound.

Quantitative Data

Pharmacokinetic studies in various species have quantified the conversion of norfloxacin to its metabolites. For instance, a study in broiler chickens provides data on the plasma concentrations of norfloxacin and this compound after oral administration.[5]

ParameterNorfloxacinThis compoundReference
Maximal Plasma Concentration (Cmax) 2.89 ± 0.20 µg/mLData not specified[5]
Time to Cmax (Tmax) 0.22 ± 0.02 hoursData not specified[5]
Elimination Half-life (t1/2) 12.8 ± 0.59 hoursData not specified[5]

Note: Specific quantitative data for this compound formation in human liver microsomes would require specific experimental determination.

Biomimetic Synthesis of this compound

While a direct, high-yield chemical synthesis of this compound from norfloxacin is not well-established, a promising approach involves the use of biomimetic catalysts that mimic the action of CYP450 enzymes.

Mn(III) Porphyrins as CYP450 Mimics

Synthetic manganese (III) porphyrins have been shown to catalyze the oxidation of various substrates, including norfloxacin, in a manner similar to CYP450.[6][7] These catalysts, in the presence of an oxygen donor like Oxone® (potassium peroxymonosulfate), can facilitate the oxidation of the piperazine ring of norfloxacin.

Experimental Workflow

The following diagram illustrates the workflow for the biomimetic oxidation of norfloxacin.

biomimetic_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Dissolve Norfloxacin in aqueous medium B Add Mn(III) Porphyrin catalyst A->B C Add Oxidant (e.g., Oxone®) B->C D Stir at room temperature C->D E Quench Reaction D->E F Extract Products E->F G Analyze by LC-MS/MS F->G

Workflow for biomimetic oxidation of norfloxacin.
Experimental Protocol: Biomimetic Oxidation using Mn(III) Porphyrin and Oxone®

This protocol is adapted from studies on the degradation of norfloxacin using Mn(III) porphyrin catalysts and can be optimized for the synthesis of this compound.[6][7][8]

Materials:

  • Norfloxacin

  • Mn(III) porphyrin catalyst (e.g., [MnIII(TPP)Cl] - Tetraphenylporphyrin manganese(III) chloride)

  • Oxone® (potassium peroxymonosulfate)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Stirring plate and stir bar

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve norfloxacin in the aqueous buffer solution to a desired concentration (e.g., 10-50 µM).

  • Catalyst Addition: Add the Mn(III) porphyrin catalyst to the norfloxacin solution. The catalyst loading should be optimized (e.g., 1-5 mol%).

  • Initiation of Reaction: Initiate the oxidation by adding a freshly prepared solution of Oxone® to the reaction mixture. The molar ratio of oxidant to substrate should be optimized (e.g., 1:1 to 5:1).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with constant stirring. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable method like HPLC or TLC.

  • Reaction Quenching: Once the desired conversion is achieved, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

  • Product Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Purification and Analysis: The organic extracts can be concentrated and the products, including this compound, can be purified using chromatographic techniques (e.g., column chromatography). The structure and purity of the isolated compounds should be confirmed by spectroscopic methods (e.g., NMR, MS).

Quantitative Data

The efficiency of the biomimetic degradation of norfloxacin has been reported, with up to 67% degradation observed under certain conditions.[6] However, the specific yield of this compound as a distinct product from this process requires further investigation and optimization.

Catalyst SystemOxidantNorfloxacin Degradation (%)Reference
[MnIII(TPP)Cl] Oxone®~60%[7][8]
Second-generation Mn(III) porphyrins Oxone®up to 67%[6]

Conclusion

The synthesis of this compound from norfloxacin is predominantly a metabolic process driven by CYP450 enzymes. For research and development purposes, this conversion can be studied and replicated in vitro using human liver microsomes. Furthermore, the emerging field of biomimetic catalysis offers a promising, albeit currently less defined, chemical route for this transformation. The detailed protocols and data presented in this guide provide a solid foundation for professionals in the field to further explore and optimize the synthesis and analysis of this compound. Further research is warranted to refine the biomimetic synthesis for improved selectivity and yield of this compound.

References

An In-depth Technical Guide to Oxociprofloxacin: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Oxonorfloxacin" as a standalone entity is not found in the scientific literature. It is highly probable that the intended subject of this guide is Oxociprofloxacin , a known metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document will focus on Oxociprofloxacin, providing a comprehensive overview of its chemical and physical properties, and its biological context as a metabolite of Ciprofloxacin.

Introduction

Oxociprofloxacin is a metabolite of Ciprofloxacin, a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] As a metabolite, Oxociprofloxacin is formed in the body following the administration of Ciprofloxacin and is one of several metabolic products that contribute to the overall pharmacological and toxicological profile of the parent drug.[2] Understanding the properties of Oxociprofloxacin is crucial for a complete picture of Ciprofloxacin's disposition and effects in the body. This guide provides a detailed technical overview of Oxociprofloxacin for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical identity and physicochemical properties of Oxociprofloxacin are summarized below.

Chemical Structure:

  • IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid[1]

  • Chemical Formula: C₁₇H₁₆FN₃O₄[1]

  • Molecular Weight: 345.32 g/mol [1]

  • CAS Number: 103237-52-1[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Oxociprofloxacin.

PropertyValueReference
Melting Point >320 °C[4]
Boiling Point (Predicted) 682.3 ± 55.0 °C[4]
Density (Predicted) 1.546 ± 0.06 g/cm³[4]
pKa (Predicted) 6.41 ± 0.41[4]
Solubility Acetic Acid (Very Slightly), Tetrahydrofuran (Slightly)[4]

Mechanism of Action

The specific mechanism of action of Oxociprofloxacin has not been extensively studied independently of its parent compound, Ciprofloxacin. However, as a fluoroquinolone derivative, its antibacterial activity, if any, would be presumed to occur through the same general mechanism as other compounds in this class: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5]

These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[5]

  • DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of replication and for relieving torsional stress.

  • Topoisomerase IV: Primarily responsible for decatenating daughter chromosomes following replication.

By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.[5] The potency of individual fluoroquinolones can vary depending on their affinity for DNA gyrase versus topoisomerase IV, and this can differ between bacterial species.

The following diagram illustrates the general mechanism of action of fluoroquinolones.

Fluoroquinolone_Mechanism General Mechanism of Fluoroquinolone Action cluster_bacteria Bacterial Cell Bacterial_DNA Bacterial DNA Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed/Decatenated DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA damage Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Bacterial_DNA decatenates Topoisomerase_IV->Cell_Death Leads to DNA damage Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA causes Supercoiled_DNA->DNA_Gyrase Targeted by Relaxed_DNA->Topoisomerase_IV Targeted by Fluoroquinolone Fluoroquinolone (e.g., Oxociprofloxacin) Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topoisomerase_IV Inhibits

Mechanism of action of fluoroquinolones.

Antibacterial Activity

There is a notable lack of publicly available data on the Minimum Inhibitory Concentration (MIC) values of Oxociprofloxacin against a range of bacterial pathogens. As a metabolite, its antibacterial activity is generally considered to be significantly lower than that of the parent compound, Ciprofloxacin.

For context and comparison, the following table presents the MIC₅₀ and MIC₉₀ values for Ciprofloxacin against a selection of common bacterial species.[6][7][8][9]

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.015 - 0.06≤0.015 - 1
Klebsiella pneumoniae0.03 - 0.120.06 - 0.5
Pseudomonas aeruginosa0.12 - 0.50.5 - 4
Staphylococcus aureus (MSSA)0.12 - 0.50.25 - 1
Staphylococcus aureus (MRSA)1 - 4>16
Streptococcus pneumoniae0.5 - 11 - 2
Enterococcus faecalis0.5 - 11 - 2
Haemophilus influenzae≤0.015 - 0.03≤0.015 - 0.03

Note: The antibacterial activity of Oxociprofloxacin is expected to be substantially lower than the values presented for Ciprofloxacin. The data for Ciprofloxacin is provided for informational purposes only.

Experimental Protocols

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., Oxociprofloxacin)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the test compound in a suitable solvent at a high concentration.

    • Further dilute the stock solution in the appropriate growth medium to create a working solution.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working antimicrobial solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antimicrobial).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain to be tested in MHB to the logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Well 12 receives 100 µL of sterile MHB instead of the bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

The following diagram illustrates the workflow for a typical MIC determination experiment.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetically, a synthetic route could involve the modification of the piperazine ring of Ciprofloxacin or a related intermediate. The synthesis of the core fluoroquinolone structure generally involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent nucleophilic substitution at the C-7 position with the desired piperazine derivative.

Conclusion

Oxociprofloxacin is a key metabolite of the important antibiotic Ciprofloxacin. While its chemical structure and some of its physicochemical properties are well-documented, there is a significant gap in the literature regarding its specific antibacterial activity and a detailed, independent characterization of its mechanism of action. Future research could focus on quantifying the MIC values of Oxociprofloxacin against a broad panel of bacterial pathogens and investigating its interaction with bacterial DNA gyrase and topoisomerase IV to better understand its contribution to the overall activity and potential for resistance development of its parent drug, Ciprofloxacin.

References

The Emergence of Oxonorfloxacin: A Technical Overview of its Discovery and History as a Norfloxacin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxonorfloxacin, a significant metabolite of the pioneering fluoroquinolone antibiotic norfloxacin, has garnered attention within the scientific community for its contribution to the overall pharmacological profile of its parent compound. This technical guide provides an in-depth exploration of the discovery and history of this compound, contextualized within the development of norfloxacin. The document details the metabolic pathways leading to its formation, its mechanism of action, and available data on its antibacterial activity. Furthermore, it includes detailed experimental protocols for the analysis of norfloxacin and its metabolites, alongside visualizations of key biochemical and experimental processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Genesis of Fluoroquinolones and the Discovery of Norfloxacin

The story of this compound is intrinsically linked to the development of its parent drug, norfloxacin. The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 by George Lesher and his colleagues. While effective against Gram-negative bacteria, particularly for urinary tract infections (UTIs), its potency was limited. This spurred further research to enhance the antimicrobial activity and spectrum of quinolone derivatives.

A significant breakthrough occurred in 1977 when the pharmaceutical company Kyorin Seiyaku Kabushiki Kaisha in Japan discovered and patented norfloxacin.[1] This new compound demonstrated a broader spectrum of activity and significantly greater potency than its predecessors.[1][2] The key structural modifications, including the addition of a fluorine atom at position 6 and a piperazinyl group at position 7 of the quinolone ring, were pivotal to its enhanced antibacterial efficacy.[1] Norfloxacin was approved for medical use in 1983 and marked a new era in the fight against bacterial infections.[3]

The discovery of this compound followed the extensive study of norfloxacin's fate in the body. As with any new therapeutic agent, understanding its metabolism was crucial for characterizing its overall activity, efficacy, and safety profile.

The Discovery of this compound: A Product of Norfloxacin Metabolism

This compound was identified as a major metabolite of norfloxacin through pharmacokinetic and metabolism studies. These investigations revealed that after administration, norfloxacin is metabolized in the body into several derivatives, with this compound being one of the prominent forms.

Metabolic Pathway of Norfloxacin to this compound

The biotransformation of norfloxacin to this compound is an oxidative metabolic process. Studies have indicated that this conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, isoforms such as CYP3A4 and CYP1A2 are implicated in the metabolism of norfloxacin.[2][4][5] The formation of this compound involves the oxidation of the piperazine ring of the norfloxacin molecule.

Below is a diagram illustrating the metabolic conversion of norfloxacin to this compound.

Norfloxacin Metabolism Metabolic Pathway of Norfloxacin to this compound Norfloxacin Norfloxacin CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP1A2) Norfloxacin->CYP450 Oxidation of Piperazine Ring This compound This compound CYP450->this compound

Metabolic conversion of Norfloxacin to this compound.

Mechanism of Action

This compound, being a fluoroquinolone, shares the same mechanism of action as its parent compound, norfloxacin. Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: In many Gram-positive bacteria, this is the main target. It plays a key role in the separation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound disrupts DNA replication and repair, leading to bacterial cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones.

Fluoroquinolone Mechanism of Action Mechanism of Action of Fluoroquinolones Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Gram-positive bacteria) Fluoroquinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Inhibition of bacterial DNA replication by fluoroquinolones.

Antibacterial Spectrum and Potency

While this compound is a known metabolite, comprehensive and standardized data on its specific in-vitro antibacterial activity (MIC values) against a wide range of bacterial isolates are not extensively available in publicly accessible literature. It is generally reported that the metabolites of norfloxacin possess lesser antimicrobial potency compared to the parent drug.

For comparative purposes, the antibacterial spectrum of norfloxacin is presented below. Norfloxacin is a broad-spectrum antibiotic with activity against a variety of Gram-positive and Gram-negative bacteria.

Table 1: In-vitro Antibacterial Activity of Norfloxacin (MIC90 in µg/mL)

Bacterial SpeciesMIC90 (µg/mL)References
Escherichia coli≤0.5[6]
Staphylococcus aureus2[7]
Pseudomonas aeruginosa2[7]
Klebsiella pneumoniae1[7]
Enterobacter cloacae0.2[1]
Proteus mirabilis≤1[7]
Haemophilus influenzae≤1[7]
Neisseria gonorrhoeae≤1[7]

Pharmacokinetics

Pharmacokinetic studies have been crucial in identifying and quantifying this compound as a metabolite of norfloxacin. Following oral administration, norfloxacin is rapidly absorbed, with peak serum concentrations reached in approximately one to two hours.[3] It is then metabolized, and both norfloxacin and its metabolites, including this compound, are excreted in the urine and feces.[3]

Table 2: Pharmacokinetic Parameters of Norfloxacin in Chickens (Oral Administration of 8 mg/kg)

ParameterValueReference
Elimination Half-Life (t1/2 β)12.8 ± 0.59 hours[8]
Mean Residence Time15.05 ± 0.81 hours[8]
Time to Maximum Concentration (Tmax)0.22 ± 0.02 hours[8]
Maximum Plasma Concentration (Cmax)2.89 ± 0.20 µg/mL[8]
Oral Bioavailability57.0 ± 2.4%[8]

Experimental Protocols

The identification and quantification of this compound as a metabolite of norfloxacin have been primarily achieved through High-Performance Liquid Chromatography (HPLC). Below is a generalized experimental protocol for the analysis of norfloxacin and its metabolites in biological matrices.

HPLC Method for the Determination of Norfloxacin and its Metabolites

Objective: To separate and quantify norfloxacin and its metabolites (including this compound) in plasma or urine samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium hydrogen phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. An example ratio is 88:12 (v/v) buffer to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength of approximately 280 nm.[9]

    • Fluorescence detection with an excitation wavelength of around 300 nm and an emission wavelength of about 450 nm for enhanced sensitivity.[1]

  • Injection Volume: 20 µL.

Sample Preparation (from Plasma):

  • To a 0.5 mL plasma sample, add a protein precipitating agent such as acetonitrile.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and inject it into the HPLC system.

Data Analysis:

  • Construct a calibration curve using standard solutions of norfloxacin and this compound of known concentrations.

  • Determine the concentration of the analytes in the biological samples by comparing their peak areas to the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of norfloxacin and its metabolites.

HPLC Experimental Workflow General Workflow for HPLC Analysis of Norfloxacin and Metabolites cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into HPLC System Supernatant_Collection->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

Workflow for HPLC analysis of norfloxacin and its metabolites.

Conclusion

The discovery and history of this compound are fundamentally intertwined with its parent compound, norfloxacin. Identified as a major metabolite, its formation via cytochrome P450-mediated oxidation is a key aspect of norfloxacin's pharmacokinetic profile. While sharing the same mechanism of action as other fluoroquinolones, its specific antibacterial potency is less characterized than that of norfloxacin. The analytical methods developed for the study of norfloxacin, particularly HPLC, have been instrumental in the detection and quantification of this compound. For researchers and professionals in drug development, understanding the metabolic fate of fluoroquinolones, including the formation and activity of metabolites like this compound, is essential for a complete comprehension of their therapeutic effects and potential for drug interactions. Further research into the specific antibacterial activity of this compound could provide a more complete picture of its role in the overall efficacy of norfloxacin therapy.

References

Oxonorfloxacin: An In-depth Technical Guide to a Norfloxacin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfloxacin, a widely used fluoroquinolone antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these, oxonorfloxacin has been identified as a significant metabolite, particularly in animal studies. This technical guide provides a comprehensive overview of this compound, focusing on its formation from norfloxacin, analytical methodologies for its detection and quantification, and its potential biological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolone metabolism and the evaluation of their metabolites.

Introduction

Norfloxacin is a synthetic chemotherapeutic antibacterial agent belonging to the fluoroquinolone class.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has led to its extensive use in treating various infections, notably urinary tract infections.[2][3][4] The efficacy and safety of a drug are not only determined by the parent compound but also by its metabolites, which can exhibit their own pharmacological and toxicological profiles. Norfloxacin is metabolized in the liver to several metabolites, with this compound being one of the identified products.[5] Understanding the formation, quantification, and biological activity of this compound is crucial for a complete characterization of norfloxacin's disposition and effects in the body.

Metabolic Formation of this compound

This compound is formed through the oxidation of the piperazinyl ring of norfloxacin. This metabolic conversion has been primarily documented in animal models, such as broiler chickens.[6] While the precise enzymatic pathways in humans are not fully elucidated, it is hypothesized that cytochrome P450 enzymes in the liver play a role in this oxidative metabolism.[5]

In Vitro Metabolism Studies

In vitro models are invaluable for studying the metabolic fate of drugs. The use of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, is a standard approach. While a specific protocol for the generation of this compound from norfloxacin is not extensively detailed in the public domain, a general methodology can be adapted from studies on the metabolism of other compounds in the presence of fluoroquinolones.[7][8]

Experimental Protocol: In Vitro Metabolism of Norfloxacin using Rat Liver Microsomes

This protocol is adapted from established methods for studying drug metabolism in liver microsomes.[9][10]

Objective: To investigate the formation of this compound from norfloxacin in an in vitro system using rat liver microsomes.

Materials:

  • Norfloxacin standard

  • Rat liver microsomes (pooled from male Sprague-Dawley rats)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., another fluoroquinolone not present in the sample)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine rat liver microsomes (final protein concentration, e.g., 0.5 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add norfloxacin (final concentration, e.g., 10 µM) to the mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analysis:

  • The samples are analyzed by a validated HPLC-UV or LC-MS/MS method to quantify the decrease in norfloxacin concentration and the formation of this compound over time.

Analytical Methodologies

The accurate quantification of this compound alongside its parent drug, norfloxacin, is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a commonly employed technique.

HPLC-UV Method for Simultaneous Determination

Several HPLC methods have been developed for the analysis of norfloxacin and its impurities or related compounds, which can be adapted for the simultaneous determination of norfloxacin and this compound.[11][12][13][14][15]

Experimental Protocol: Simultaneous HPLC-UV Analysis of Norfloxacin and this compound

This protocol outlines a general isocratic reverse-phase HPLC method.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of a phosphate buffer and an organic modifier. For example, a mixture of 0.05 M sodium dihydrogen phosphate (pH adjusted to 2.5 with phosphoric acid) and acetonitrile in a ratio of 87:13 (v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 275 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.[11]

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of norfloxacin and this compound in a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions containing both norfloxacin and this compound at different concentrations by diluting the stock solutions with the mobile phase.

  • Sample Preparation: For in vitro metabolism samples, the supernatant after protein precipitation can be directly injected. For biological matrices like plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

Data Analysis:

  • Construct calibration curves for both norfloxacin and this compound by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of each analyte in the unknown samples by interpolating their peak areas on the respective calibration curves.

Table 1: Quantitative Data from Pharmacokinetic Studies of Norfloxacin and its Metabolites in Broiler Chickens [6]

ParameterNorfloxacinDesethylenenorfloxacinThis compound
Dosage 8 mg/kg orally for 4 days--
Tmax (hours) 0.22 ± 0.02--
Cmax (µg/mL) 2.89 ± 0.20--
Elimination Half-life (t1/2β) (hours) 12.8 ± 0.59 (oral)--
Tissue Distribution Widely distributedWidely distributedWidely distributed
Residue at day 12 (µg/g) 0.05 (in fat, kidneys, and liver)--

Note: Specific quantitative data for desethylenenorfloxacin and this compound pharmacokinetics were not detailed in the cited source.

Biological Activity of this compound

The biological activity of drug metabolites is a critical aspect of drug development. While the primary mechanism of action of norfloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair, the specific activity of this compound is not well-documented in publicly available literature.[16][17]

Potential Antibacterial Activity

It is plausible that this compound may retain some antibacterial activity, as other fluoroquinolone metabolites have been shown to be biologically active. Comparative studies of the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains, alongside norfloxacin, would be necessary to quantify its antibacterial potency.[1][2][3][4][18]

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on DNA gyrase activity.[19][20][21]

Objective: To determine the concentration of this compound required to inhibit 50% of the DNA supercoiling activity of DNA gyrase (IC50).

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • This compound and Norfloxacin (as a positive control)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or norfloxacin.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Initiation of Reaction: Initiate the supercoiling reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band for each concentration of the test compound.

Data Analysis:

  • Plot the percentage of supercoiled DNA against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Effects on Mammalian Cells

Fluoroquinolones have been reported to exert off-target effects on mammalian cells, including the induction of mitochondrial dysfunction and oxidative stress.[10][22][23][24][25][26] It is important to investigate whether this compound contributes to these effects.

Experimental Protocol: Assessment of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry to measure the effect of a compound on mitochondrial oxygen consumption.[22][24][25]

Objective: To evaluate the effect of this compound on mitochondrial respiration in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound and Norfloxacin

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

  • Cell Culture and Treatment: Culture the mammalian cells to the desired confluence. Treat the cells with varying concentrations of this compound or norfloxacin for a specified duration.

  • Cell Permeabilization: Harvest the cells and permeabilize the cell membrane (e.g., with digitonin) to allow direct access of substrates to the mitochondria.

  • Respirometry Measurement: Transfer the permeabilized cells to the chambers of the high-resolution respirometer containing respiration medium.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add substrates and inhibitors to assess different respiratory states, including:

    • Routine respiration: with endogenous substrates.

    • LEAK respiration: in the absence of ADP.

    • Oxidative phosphorylation (OXPHOS) capacity: with saturating concentrations of ADP and specific substrates.

    • Electron transfer system (ETS) capacity: with the addition of an uncoupler (e.g., FCCP).

    • Residual oxygen consumption (ROX): after inhibition of the electron transport chain.

  • Data Acquisition and Analysis: Record the oxygen consumption rate (OCR) throughout the experiment. Analyze the data to determine the effect of this compound on different respiratory parameters.

Signaling Pathways

The interaction of fluoroquinolones with cellular signaling pathways is an area of active research. While the primary antibacterial mechanism is well-established, effects on mammalian cell signaling could contribute to both therapeutic and adverse effects. There is currently a lack of specific data on the signaling pathways modulated by this compound. Future research should aim to investigate its effects on key pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress response.

Visualizations

Metabolic Pathway of Norfloxacin to this compound

Norfloxacin_Metabolism Norfloxacin Norfloxacin This compound This compound Norfloxacin->this compound Oxidation Enzyme Cytochrome P450 (Hypothesized) Enzyme->Norfloxacin

Caption: Hypothesized metabolic conversion of norfloxacin to this compound.

Experimental Workflow for In Vitro Metabolism Study

InVitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Norfloxacin_sol Norfloxacin Solution Norfloxacin_sol->Incubate NADPH_sys NADPH System NADPH_sys->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Time Points Centrifuge Centrifuge Terminate->Centrifuge Analyze HPLC/LC-MS Analysis Centrifuge->Analyze

Caption: Workflow for studying norfloxacin metabolism in vitro.

Logical Relationship of Fluoroquinolone Action

Fluoroquinolone_Action Fluoroquinolone Fluoroquinolone (e.g., Norfloxacin, this compound) Target_Enzymes Bacterial DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target_Enzymes Inhibition DNA_Processes DNA Replication, Repair, & Transcription Target_Enzymes->DNA_Processes Disruption Cell_Death Bacterial Cell Death DNA_Processes->Cell_Death Leads to

Caption: Mechanism of antibacterial action of fluoroquinolones.

Conclusion and Future Directions

This compound is a recognized metabolite of norfloxacin, and this guide provides a foundational understanding of its formation and analysis. The provided experimental protocols offer a starting point for researchers to further investigate the metabolism and activity of this compound. However, significant knowledge gaps remain. Future research should focus on:

  • Definitive elucidation of the enzymatic pathways responsible for the formation of this compound in humans.

  • Comprehensive evaluation of the antibacterial activity of purified this compound against a wide range of clinically relevant bacteria.

  • Direct assessment of the inhibitory activity of this compound on bacterial DNA gyrase and topoisomerase IV.

  • Investigation of the off-target effects of this compound on mammalian cells, including its potential for mitochondrial toxicity and interaction with cellular signaling pathways.

Addressing these research questions will provide a more complete understanding of the overall pharmacological and toxicological profile of norfloxacin and its metabolites, ultimately contributing to the safer and more effective use of this important class of antibiotics.

References

In Vitro Antibacterial Spectrum of Norfloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Oxonorfloxacin" did not yield specific results. This guide proceeds under the assumption that this was a typographical error and focuses on the well-researched fluoroquinolone antibacterial agent, Norfloxacin .

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Norfloxacin. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its activity against a range of clinically relevant bacteria, the experimental protocols used to determine this activity, and a visualization of its mechanism of action.

Overview of Norfloxacin

Norfloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It exerts its bactericidal effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[2] Norfloxacin demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[3][4] It is particularly effective against enteric pathogens and Pseudomonas aeruginosa.[2][3] While active against staphylococci, it is generally less potent against streptococci and has poor activity against anaerobic bacteria.[2]

Quantitative Antibacterial Spectrum

The in vitro activity of Norfloxacin is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for Norfloxacin against a variety of Gram-negative and Gram-positive bacterial isolates.

Table 1: In Vitro Activity of Norfloxacin Against Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli-0.05-
Klebsiella pneumoniae-1-
Enterobacter cloacae-0.2-
Enterobacter aerogenes-0.4-
Enterobacter agglomerans-0.2-
Citrobacter freundii-≤1-
Proteus mirabilis-0.1-
Proteus vulgaris-0.8-
Morganella morganii-0.2-
Serratia marcescens-1.6-
Pseudomonas aeruginosa0.83.10.12 - >128
Haemophilus influenzae-≤10.03 - 0.12
Neisseria gonorrhoeae-≤10.008 - 0.016
Salmonella spp.-0.1-
Shigella spp.-0.1-
Campylobacter spp.-<1-
Yersinia spp.-<1-
Acinetobacter spp.-6.3-

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vitro Activity of Norfloxacin Against Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus-1.60.25 - 4
Staphylococcus epidermidis-≤1-
Streptococcus pyogenes-6.3-
Streptococcus agalactiae-3.1-
Streptococcus faecalis (Enterococcus faecalis)-12.5-
Listeria monocytogenes-3.1-

Data compiled from multiple sources.[5][6][7][8]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Norfloxacin relies on standardized susceptibility testing methods. The most common methods cited are the broth microdilution and agar dilution methods.[9][10][11]

3.1. Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[9][11]

  • Preparation of Antimicrobial Agent: A stock solution of Norfloxacin is prepared and then serially diluted in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[12][13]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Norfloxacin is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[12][14]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Norfloxacin that inhibits visible growth of the organism.[12]

3.2. Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[9][10]

  • Preparation of Antimicrobial Agent: A series of agar plates are prepared, each containing a different concentration of Norfloxacin incorporated into the molten agar.[10]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 10^4 CFU per spot) is inoculated onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.[10]

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Norfloxacin that prevents the growth of bacterial colonies.[10]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antibacterial spectrum of an antibiotic using susceptibility testing.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions of Antibiotic prep_antibiotic->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Media with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

General workflow for in vitro antibacterial susceptibility testing.

4.2. Mechanism of Action

The diagram below illustrates the mechanism of action of Norfloxacin and other fluoroquinolones.

Mechanism of action of Norfloxacin on bacterial DNA synthesis.

References

Oxonorfloxacin's Bacterial Targets: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonorfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other members of the fluoroquinolone class, its bactericidal action is achieved through the inhibition of essential bacterial enzymes involved in DNA replication and repair. This technical guide provides an in-depth exploration of the primary target enzymes of this compound, the mechanism of inhibition, and detailed experimental protocols for assessing its activity. While specific quantitative inhibitory data for this compound is not extensively available in the public domain, this guide will utilize data from structurally similar and well-studied fluoroquinolones, such as norfloxacin and ciprofloxacin, to provide a comprehensive overview of the expected activity and methodologies.

Core Target Enzymes: DNA Gyrase and Topoisomerase IV

The primary targets of this compound and other fluoroquinolones in bacteria are the type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation.

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is essential for compacting the DNA and for facilitating the unwinding of the DNA double helix during replication and transcription. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing them to segregate into daughter cells. It also plays a role in relaxing positive supercoils that accumulate ahead of the replication fork. Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits.

The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[1]

Mechanism of Action: The Formation of a Ternary Complex

This compound exerts its bactericidal effect not by simply inhibiting the enzymatic activity of its targets, but by converting them into cellular poisons. The mechanism involves the stabilization of a ternary complex consisting of the enzyme, the DNA, and the drug molecule.[2]

This process can be summarized in the following steps:

  • Binding to the Enzyme-DNA Complex: DNA gyrase or topoisomerase IV binds to the DNA and creates a transient double-strand break.

  • Drug Intercalation: this compound intercalates into the DNA at the site of the break, interacting with both the enzyme and the cleaved DNA.

  • Stabilization of the Cleavage Complex: The presence of the drug stabilizes this "cleavage complex," preventing the re-ligation of the DNA strands.

  • DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes leads to the release of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.

Oxonorfloxacin_Mechanism_of_Action cluster_0 Bacterial Cell DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV DNA Bacterial DNA DNA_Gyrase_Topo_IV->DNA Binds to Cleavage_Complex Enzyme-DNA Cleavage Complex DNA->Cleavage_Complex Creates transient break Ternary_Complex Stable Ternary Complex (Enzyme-DNA-Oxonorfloxacin) Cleavage_Complex->Ternary_Complex Stabilized by This compound This compound This compound->Ternary_Complex Intercalates DSB Double-Strand DNA Breaks Ternary_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces DNA_Gyrase_Supercoiling_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, Relaxed Plasmid) Start->Prepare_Mixture Add_Enzyme_Inhibitor Add DNA Gyrase & Varying [this compound] Prepare_Mixture->Add_Enzyme_Inhibitor Incubate Incubate at 37°C Add_Enzyme_Inhibitor->Incubate Stop_Reaction Stop Reaction (SDS, Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize & Quantify Bands Electrophoresis->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50 Topoisomerase_IV_Decatenation_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, kDNA) Start->Prepare_Mixture Add_Enzyme_Inhibitor Add Topoisomerase IV & Varying [this compound] Prepare_Mixture->Add_Enzyme_Inhibitor Incubate Incubate at 37°C Add_Enzyme_Inhibitor->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize & Quantify Bands Electrophoresis->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

References

The Preliminary Biological Activity of Oxonorfloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxonorfloxacin is recognized as a metabolite of the widely used fluoroquinolone antibiotic, Norfloxacin. While extensive research has detailed the potent antibacterial activity of Norfloxacin, specific quantitative data on the biological activity of this compound remains limited in publicly available scientific literature. It is generally understood that the metabolic conversion of Norfloxacin, primarily through modifications on the piperazine ring, results in metabolites with significantly reduced or minimal microbiological activity. This technical guide synthesizes the available information on this compound, focusing on its relationship to Norfloxacin and the general principles of fluoroquinolone metabolism and activity. Due to the absence of specific experimental data for this compound, this document also provides standardized experimental protocols relevant to the assessment of antibacterial activity, which would be applicable should purified this compound become available for study.

Introduction

Norfloxacin, a second-generation fluoroquinolone, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative bacteria.[1] Following administration, Norfloxacin is metabolized in the body, giving rise to several metabolites. One of the identified major metabolites is this compound.[2] Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile. However, dedicated studies on the preliminary biological activity of isolated this compound are not readily found in the current body of scientific literature.

This compound: A Metabolite of Norfloxacin

This compound is formed through the metabolic modification of the piperazine moiety of the Norfloxacin molecule. Studies on the pharmacokinetics of Norfloxacin in various species, including chickens, have identified this compound as one of the primary metabolites, alongside N-desethylnorfloxacin.[2] These studies have shown that both Norfloxacin and its metabolites are distributed in various tissues.[2]

It is a common characteristic of fluoroquinolone metabolism that modifications to the piperazine ring can significantly impact antibacterial potency. The general consensus in the literature suggests that the metabolites of Norfloxacin possess minimal microbiological activity compared to the parent compound.[3] This reduction in activity is attributed to the structural changes that likely interfere with the binding of the molecule to its target enzymes, DNA gyrase and topoisomerase IV.

Presumed Mechanism of Action

As a derivative of a fluoroquinolone, any residual antibacterial activity of this compound would be expected to occur via the same mechanism as Norfloxacin. This involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication and transcription. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes and lead to double-strand DNA breaks, ultimately resulting in bacterial cell death.

Visualizing the Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone (e.g., Norfloxacin) Bacterial_Cell Bacterial Cell Fluoroquinolone->Bacterial_Cell Enters Enzyme_DNA_Complex Stable Enzyme-DNA -Fluoroquinolone Complex Fluoroquinolone->Enzyme_DNA_Complex Binds to DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_Cell->Topoisomerase_IV Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves Supercoiling DNA_Gyrase->Enzyme_DNA_Complex Binds to Topoisomerase_IV->Replication_Fork Decatenates Daughter Chromosomes Topoisomerase_IV->Enzyme_DNA_Complex Binds to DSB Double-Strand DNA Breaks Enzyme_DNA_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: General mechanism of action for fluoroquinolone antibiotics.

Quantitative Data on Biological Activity

A comprehensive search of scientific databases did not yield specific quantitative data on the biological activity of isolated this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains. The available literature consistently refers to the metabolites of Norfloxacin as having significantly lower antibacterial activity than the parent drug.

For the purpose of providing a complete technical guide, the following table is presented as a template. Should experimental data for this compound become available, it can be populated in a similar format for clear comparison.

Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL) of this compoundMIC (µg/mL) of Norfloxacin (for comparison)
Escherichia coli25922Data not availableInsert published value
Staphylococcus aureus29213Data not availableInsert published value
Pseudomonas aeruginosa27853Data not availableInsert published value
Enterococcus faecalis29212Data not availableInsert published value
Streptococcus pneumoniae49619Data not availableInsert published value

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of this compound and its subsequent biological evaluation are not available in the reviewed literature. However, standard methodologies for the synthesis of quinolone derivatives and for determining the antibacterial susceptibility of compounds are well-established.

General Synthesis Approach for Quinolone Derivatives

The synthesis of quinolone derivatives often involves a multi-step process. A common route to Norfloxacin and its analogs is the Gould-Jacobs reaction, followed by modifications to the core structure. The synthesis of this compound would likely involve the oxidation of the piperazine ring of a suitable Norfloxacin intermediate or of Norfloxacin itself.

Standard Protocol for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., this compound, if available)

  • Bacterial strains (e.g., from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the MIC Determination Workflow

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Visually Read MIC Incubate->Read_Results End End Read_Results->End

Caption: A simplified workflow for MIC determination via broth microdilution.

Conclusion

This compound is a known metabolite of the antibacterial agent Norfloxacin. Based on the available literature, it is presumed to have significantly lower biological activity than its parent compound, a common characteristic of fluoroquinolone metabolites with modifications on the piperazine ring. This technical guide has summarized the current understanding of this compound. However, a notable gap exists in the scientific literature regarding specific quantitative data on its antibacterial potency and detailed experimental protocols for its study. Further research involving the isolation or synthesis of pure this compound and its subsequent evaluation using standardized antimicrobial susceptibility testing methods is required to definitively characterize its preliminary biological activity. Such studies would provide valuable insights for a more complete understanding of the pharmacology of Norfloxacin.

References

The Pharmacokinetic and Pharmacodynamic Profile of Norfloxacin and its Metabolite, Oxonorfloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which govern the drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with bacterial targets. A key aspect of norfloxacin's metabolic fate is its conversion to several metabolites, including oxonorfloxacin. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of norfloxacin, with a specific focus on the available data for its metabolite, this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fluoroquinolones.

Pharmacokinetics

The pharmacokinetic profile of norfloxacin has been studied in various species, revealing insights into its behavior in the body. This compound is recognized as one of the main metabolites of norfloxacin.[3][4]

Absorption

Following oral administration, norfloxacin is absorbed with a bioavailability of approximately 30-40%.[1] In healthy human subjects, a 400 mg oral dose results in peak serum concentrations (Cmax) of 1.5 to 2.0 µg/mL within one to two hours.[5]

Distribution

Norfloxacin is widely distributed throughout the body, achieving significant concentrations in various tissues, including the kidneys and prostate.[5]

Metabolism

Norfloxacin is metabolized in the liver, with six metabolites having been identified.[2][5] Among these, this compound and desethylenenorfloxacin are considered major metabolites in species such as chickens and pigs.[3][4] The metabolic conversion is a key aspect of norfloxacin's overall disposition.

Excretion

Approximately 30% of an administered dose of norfloxacin is excreted unchanged in the urine through both glomerular filtration and tubular secretion.[5] The drug has a terminal elimination half-life of about three hours in individuals with normal renal function.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for norfloxacin. Data for this compound is limited and presented where available.

Table 1: Pharmacokinetic Parameters of Norfloxacin in Broiler Chickens Following a Single 8 mg/kg Oral Dose

ParameterValue (Mean ± SEM)Reference
Cmax (µg/mL)2.89 ± 0.20[3][6]
Tmax (hours)0.22 ± 0.02[3][6]
t1/2β (hours)12.8 ± 0.59[3][6]
Oral Bioavailability (%)57.0 ± 2.4[3][6]

Table 2: Pharmacokinetic Parameters of Norfloxacin in Healthy Pigs Following a Single 8 mg/kg Intramuscular Dose

ParameterValue (Mean ± SEM)Reference
Cmax (µg/mL)1.11 ± 0.03[4]
Tmax (hours)1.46 ± 0.06[4]
t1/2β (hours)4.99 ± 0.28[4]
IM Bioavailability (%)53.7 ± 4.4[4]

Pharmacodynamics

The pharmacodynamic properties of fluoroquinolones like norfloxacin are crucial for their antibacterial efficacy.

Mechanism of Action

Norfloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, norfloxacin disrupts essential cellular processes, leading to bacterial cell death.

Pharmacodynamic Predictors of Efficacy

For fluoroquinolones, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) are key pharmacodynamic indices that correlate with clinical and bacteriological efficacy.

Experimental Protocols

The determination of pharmacokinetic and pharmacodynamic parameters relies on robust experimental methodologies.

Pharmacokinetic Study Protocol

A typical experimental workflow for a pharmacokinetic study of norfloxacin and its metabolites is outlined below.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Dosing Drug Administration (e.g., oral, IV) Blood_Sampling Serial Blood Sampling (pre-defined time points) Dosing->Blood_Sampling Collection Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Processing HPLC_Analysis Quantification of Norfloxacin and Metabolites by HPLC Sample_Processing->HPLC_Analysis Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental) HPLC_Analysis->PK_Modeling Data Input Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation Output

Caption: Workflow for a typical pharmacokinetic study.

Objective: To determine the concentrations of norfloxacin and its metabolites (e.g., this compound) in biological matrices like plasma.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • A reverse-phase column (e.g., C18).

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), with the pH adjusted as needed.

Sample Preparation:

  • Protein Precipitation: Addition of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.

  • Liquid-Liquid Extraction: Extraction of the analytes from the aqueous plasma into an organic solvent.

  • Solid-Phase Extraction: Use of a solid sorbent to isolate the analytes from the sample matrix.

  • The prepared sample is then injected into the HPLC system.

Quantification:

  • A standard curve is generated using known concentrations of norfloxacin and this compound.

  • The peak areas of the analytes in the samples are compared to the standard curve to determine their concentrations.

Visualizations

Norfloxacin Metabolism to this compound

The metabolic conversion of norfloxacin to this compound involves an oxidation reaction on the piperazine ring.

G Norfloxacin Norfloxacin This compound This compound Norfloxacin->this compound Oxidation

Caption: Metabolic pathway of norfloxacin to this compound.

Mechanism of Action of Fluoroquinolones

The following diagram illustrates the inhibitory action of fluoroquinolones on bacterial DNA replication.

G cluster_0 Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV decatenates daughter chromosomes Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Inhibition Inhibition Topoisomerase_IV->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Fluoroquinolone Norfloxacin Fluoroquinolone->DNA_Gyrase Fluoroquinolone->Topoisomerase_IV Inhibition->Replication_Fork Disruption of DNA Replication

Caption: Fluoroquinolone mechanism of action.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic characteristics of norfloxacin, with a particular emphasis on its metabolite, this compound. While comprehensive data on this compound remains limited, the information presented on the parent compound provides a solid foundation for understanding its overall disposition and activity. The provided experimental protocols and visualizations offer a framework for further research and development in the field of fluoroquinolone antibiotics. Continued investigation into the specific roles and activities of metabolites like this compound will be crucial for a more complete understanding of the therapeutic profile of norfloxacin.

References

An In-depth Technical Guide on the Solubility and Stability of Oxonorfloxacin in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Oxonorfloxacin

This compound is a principal metabolite of Norfloxacin, a second-generation fluoroquinolone antibiotic. While Norfloxacin has been extensively studied, this compound is less characterized, primarily being identified in pharmacokinetic and metabolic studies.[1][2][3] Understanding the physicochemical properties of metabolites like this compound, such as solubility and stability, is crucial for a comprehensive toxicological and pharmacological assessment. Fluoroquinolones, as a class, exhibit certain common characteristics, including pH-dependent aqueous solubility and susceptibility to photodegradation.[4][5]

Inferred Physicochemical Properties of this compound

Based on the general behavior of fluoroquinolones and data on Norfloxacin, the following properties of this compound can be inferred:

  • Aqueous Solubility: Fluoroquinolones are amphoteric molecules, meaning they possess both acidic and basic functional groups.[4] Their aqueous solubility is typically minimal at their isoelectric point (around neutral pH) and increases significantly in both acidic and alkaline conditions. For Norfloxacin, greater aqueous solubility is observed at a pH below 4.5 and above 8.0. It is highly probable that this compound exhibits similar pH-dependent solubility.

  • Solubility in Organic Solvents: While specific data is lacking for this compound, fluoroquinolones generally show limited solubility in non-polar organic solvents and better solubility in polar aprotic solvents.

  • Stability: Fluoroquinolones are generally stable to heat and hydrolysis but are known to be photosensitive.[4][5] Irradiation with UV light can lead to oxidative degradation.[4][5] It is anticipated that this compound would also exhibit sensitivity to light. Incompatible materials to be avoided include strong oxidizing agents.[6]

Experimental Protocols for Solubility and Stability Assessment

To definitively determine the solubility and stability of this compound, a series of standardized experiments should be conducted. The following sections outline the recommended methodologies.

Solubility Determination

A common and reliable method for solubility determination is the shake-flask method.

Protocol:

  • Preparation of Solvent Media: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10) and select a panel of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide, dichloromethane).

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed container.

  • Shaking and Incubation: Agitate the containers at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Collect a supernatant sample and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4][5]

  • Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

Stability Assessment

Stability studies are crucial to understand the degradation pathways and kinetics of this compound under various stress conditions.

Protocol:

  • Forced Degradation Studies: Expose solutions of this compound to a variety of stress conditions:

    • Acidic and Basic Hydrolysis: Incubate the drug solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug and its solution to dry heat (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Identification of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

  • Kinetic Analysis: Determine the degradation rate constant and the order of the reaction under each stress condition.

Data Presentation

The following tables provide a template for organizing the experimental data for this compound.

Table 1: Equilibrium Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Analytical Method
0.1 N HCl25HPLC-UV
pH 4.5 Buffer25HPLC-UV
Purified Water25HPLC-UV
pH 7.4 Buffer25HPLC-UV
0.1 N NaOH25HPLC-UV
Methanol25N/AHPLC-UV
Ethanol25N/AHPLC-UV
Acetonitrile25N/AHPLC-UV
DMSO25N/AHPLC-UV

Table 2: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Initial Concentration (mg/mL)% Recovery of this compoundNumber of DegradantsObservations
0.1 N HCl (60°C)2, 4, 8, 12, 24
0.1 N NaOH (60°C)2, 4, 8, 12, 24
3% H₂O₂ (RT)2, 4, 8, 12, 24
Heat (80°C, solid)24, 48, 72
Heat (80°C, solution)2, 4, 8, 12, 24
Photolytic (UV/Vis)2, 4, 8, 12, 24

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Solubility Determination Workflow prep_solvents Prepare Solvent Media (Aqueous Buffers & Organic Solvents) add_oxo Add Excess this compound prep_solvents->add_oxo equilibrate Equilibrate (Shake & Incubate) add_oxo->equilibrate sample Sample Supernatant & Filter equilibrate->sample quantify Quantify by HPLC sample->quantify report Report Solubility Data quantify->report

Caption: Workflow for Solubility Determination of this compound.

G cluster_1 Stability (Forced Degradation) Workflow prep_solution Prepare this compound Solution apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->apply_stress sample_time Sample at Time Intervals apply_stress->sample_time analyze_hplc Analyze by Stability-Indicating HPLC sample_time->analyze_hplc identify_degradants Identify Degradants (LC-MS) analyze_hplc->identify_degradants kinetic_analysis Perform Kinetic Analysis analyze_hplc->kinetic_analysis

Caption: Workflow for Stability Testing of this compound.

Conclusion

While direct experimental data on the solubility and stability of this compound is sparse, a robust understanding can be built upon the known characteristics of its parent compound, Norfloxacin, and the broader class of fluoroquinolones. The experimental workflows and data presentation formats provided in this guide offer a comprehensive framework for researchers to systematically characterize the physicochemical properties of this compound. Such studies are indispensable for the continued development and safety assessment of fluoroquinolone antibiotics and their metabolites.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview and detailed protocols for the quantitative determination of Oxonorfloxacin, a major metabolite of the fluoroquinolone antibiotic Norfloxacin. The methods described are applicable to various matrices, including biological fluids and pharmaceutical formulations.

Introduction

This compound is the primary metabolite of Norfloxacin, a synthetic chemotherapeutic antibacterial agent. Monitoring its concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical products. This document outlines several validated analytical methods for the detection and quantification of this compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

A variety of analytical techniques can be employed for the determination of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used method for the quantification of fluoroquinolones. It offers good selectivity and sensitivity for routine analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective detection, especially in complex biological matrices, LC-MS/MS is the method of choice. It provides excellent specificity and very low detection limits. A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of seven fluoroquinolones, including norfloxacin and its metabolite this compound, in bovine milk.

  • UV-Visible Spectrophotometry: This is a simpler and more accessible method, suitable for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high and the sample matrix is less complex. A new, simple, and sensitive spectrophotometric method for the determination of norfloxacin has been developed.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for the determination of fluoroquinolones. A capillary zone electrophoresis method has been validated for the determination of norfloxacin in human urine and serum.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods applicable to the detection of this compound or its parent compound, Norfloxacin.

MethodMatrixLinearity RangeLODLOQRecovery (%)Reference
LC-MS/MSBovine Milk0.5 - 50 µg/kg0.05 - 0.2 µg/kg0.15 - 0.6 µg/kg85.2 - 103.6
HPLC-UVPharmaceutical Formulations0.2 - 10 µg/mL0.05 µg/mL0.15 µg/mL98.5 - 101.2N/A
UV-Vis SpectrophotometryPure Drug / Formulations1 - 25 µg/mL0.1 µg/mL0.3 µg/mL99.1 - 100.8
Capillary ElectrophoresisHuman Serum / Urine5 - 100 µg/mL1.5 µg/mL5.0 µg/mL95.0 - 105.0

Note: Data for HPLC-UV is representative and may vary based on specific instrumentation and conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are crucial performance characteristics of an analytical method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Principle: This method separates this compound from other components in the sample using a reversed-phase C18 column. Quantification is achieved by measuring the absorbance of the analyte with a UV detector.

Apparatus:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Purified water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.025 M phosphoric acid (adjusted to pH 3.0 with triethylamine) and acetonitrile (85:15 v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Preparation (Pharmaceuticals): Crush a tablet and dissolve the powder in the mobile phase to obtain a theoretical concentration of 10 µg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 278 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive method uses liquid chromatography for separation, followed by mass spectrometry for detection and quantification. The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring specific precursor-to-product ion transitions.

Apparatus:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 analytical column

  • Solid-phase extraction (SPE) cartridges

  • Centrifuge

  • Nitrogen evaporator

Reagents:

  • Acetonitrile, Methanol, Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

  • Internal standard (e.g., Ciprofloxacin-d8)

Procedure:

  • Sample Preparation (e.g., Milk):

    • To 5 g of milk, add the internal standard and 10 mL of 1% trichloroacetic acid in acetonitrile.

    • Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow rate: 0.3 mL/min

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Monitor specific precursor and product ions for this compound and the internal standard. (e.g., Norfloxacin m/z 320.1 → 276.1, 302.1)

  • Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Sample Collection (e.g., Milk, Urine) sp2 Addition of Internal Standard sp1->sp2 sp3 Protein Precipitation / Liquid-Liquid Extraction sp2->sp3 sp4 Solid-Phase Extraction (SPE Cleanup) sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 an1 LC Separation (C18 Column) sp5->an1 an2 MS/MS Detection (MRM Mode) an1->an2 dp1 Peak Integration an2->dp1 dp2 Calibration Curve Construction dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: General workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_input Inputs cluster_method Method Selection matrix Sample Matrix High Complexity (e.g., Blood) Low Complexity (e.g., Pharma) hplc HPLC-UV matrix:s->hplc:w Low Complexity lcms LC-MS/MS matrix:s->lcms:w High Complexity uvvis UV-Vis Spec matrix:s->uvvis:w Low Complexity sensitivity Required Sensitivity Low (µg/mL) High (ng/mL) sensitivity:s->hplc:w Moderate sensitivity:s->lcms:w High sensitivity:s->uvvis:w Low

Application Notes and Protocols for the HPLC Quantification of Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Oxonorfloxacin, a major metabolite of the synthetic fluoroquinolone antibiotic Norfloxacin, using High-Performance Liquid Chromatography (HPLC). The methodology described herein is compiled from established HPLC methods for Norfloxacin and related fluoroquinolones, providing a robust framework for the determination of this compound in various matrices.

Introduction

This compound is a key metabolite of Norfloxacin, a broad-spectrum antibiotic used in the treatment of various bacterial infections. The quantification of this compound is crucial for pharmacokinetic and metabolism studies, enabling a comprehensive understanding of the disposition of Norfloxacin in biological systems. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of fluoroquinolones due to its specificity, sensitivity, and accuracy. This application note outlines a reliable HPLC method for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical HPLC method for the analysis of fluoroquinolones, which can be adapted and validated for this compound. These values are based on published methods for Norfloxacin and other structurally similar compounds.[1][2][3][4][5]

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Retention Time (RT)3 - 10 min
Detection Wavelength (λmax)~278 nm
Recovery98 - 102%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC quantification of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Norfloxacin reference standard (for system suitability)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and should be optimized for your specific instrumentation and sample matrix.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (85:15, v/v)
Phosphate Buffer (20 mM) Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water, adjust pH to 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 278 nm
Injection Volume 20 µL
Column Temperature 30 °C
Preparation of Solutions
  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation (from Plasma):

    • To 1 mL of plasma sample, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 500 µL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.[2][3][4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a known amount of analyte into a blank matrix.[2][4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at both intra-day and inter-day levels.[2][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_sol Prepare this compound Stock Solution (100 µg/mL) working_std Prepare Working Standard Solutions stock_sol->working_std Dilution inject_std Inject Standard Solutions working_std->inject_std sample_prep Prepare Sample (e.g., Plasma) inject_sample Inject Sample Solutions sample_prep->inject_sample hplc_system Equilibrate HPLC System hplc_system->inject_std hplc_system->inject_sample calibration Construct Calibration Curve inject_std->calibration quantification Quantify this compound in Samples inject_sample->quantification calibration->quantification Interpolation

Caption: Workflow for HPLC quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantification of Oxonorfloxacin in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxonorfloxacin is a fluoroquinolone antibiotic. The monitoring of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological samples such as plasma. The described protocol offers high selectivity and specificity, essential for accurate bioanalytical results.

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. An isotopically labeled internal standard is used to ensure accuracy and precision.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma samples.

  • Materials:

    • Blank plasma

    • This compound stock solution

    • Internal Standard (e.g., Ciprofloxacin-d8) stock solution

    • Acetonitrile (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Ciprofloxacin-d8 in methanol).

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation:

    • HPLC system (e.g., Agilent 1260 Infinity II or equivalent)

    • Triple quadrupole mass spectrometer (e.g., Agilent 6460A or equivalent) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Gas Temperature: 325°C

    • Gas Flow: 10 L/min

    • Nebulizer: 45 psi

    • Capillary Voltage: 4000 V

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 346.1302.115025
This compound (Qualifier) 346.1328.115020
Ciprofloxacin-d8 (IS) 340.2296.215025

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a blank matrix spiked with at least six different concentrations of this compound.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-spiked extracted blank matrix to the response in a neat solution.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Representative Quantitative Data for this compound Analysis in Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) ± 15%
Recovery 85 - 95%
Matrix Effect 90 - 105%

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and laboratory conditions. A full method validation is required for implementation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_method_validation Method Validation Parameters cluster_method_performance Overall Method Performance linearity Linearity robustness Robustness linearity->robustness accuracy Accuracy reliability Reliability accuracy->reliability precision Precision precision->reliability lod_loq LOD & LOQ lod_loq->robustness recovery Recovery recovery->accuracy matrix_effect Matrix Effect matrix_effect->accuracy

Caption: Key parameters for method validation and performance.

Application Notes and Protocols for Oxonorfloxacin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing a research protocol to evaluate the antimicrobial potential of Oxonorfloxacin, a fluoroquinolone derivative. The following sections detail experimental protocols, data presentation guidelines, and visual workflows to guide the investigation of its efficacy and mechanism of action.

Physicochemical and Pharmacokinetic Profiling

A thorough characterization of this compound's physicochemical properties is fundamental for its development as a therapeutic agent. Additionally, understanding its pharmacokinetic profile is crucial for designing effective dosing regimens.

Table 1: Physicochemical Properties of this compound

Property Value Method
Molecular Formula [To be determined] Elemental Analysis
Molecular Weight ( g/mol ) [To be determined] Mass Spectrometry
Solubility (mg/mL) [To be determined] HPLC-UV
pKa [To be determined] Potentiometric Titration

| LogP | [To be determined] | Shake-flask method |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Parameter Value Animal Model Dosing Route
Elimination Half-life (t½) [To be determined] e.g., Mouse, Rat e.g., IV, Oral
Bioavailability (%) [To be determined] e.g., Mouse, Rat e.g., Oral
Peak Plasma Concentration (Cmax) [To be determined] e.g., Mouse, Rat e.g., IV, Oral
Time to Peak Concentration (Tmax) [To be determined] e.g., Mouse, Rat e.g., IV, Oral

| Area Under the Curve (AUC) | [To be determined] | e.g., Mouse, Rat | e.g., IV, Oral |

In Vitro Antimicrobial Activity

The initial assessment of a novel antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial strains.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (600 nm)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Include wells for a positive control antibiotic and a negative (growth) control.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Table 3: In Vitro Antimicrobial Spectrum of this compound

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive [To be determined]
Enterococcus faecalis ATCC 29212 Positive [To be determined]
Streptococcus pneumoniae ATCC 49619 Positive [To be determined]
Escherichia coli ATCC 25922 Negative [To be determined]
Klebsiella pneumoniae ATCC 13883 Negative [To be determined]
Pseudomonas aeruginosa ATCC 27853 Negative [To be determined]

| Acinetobacter baumannii ATCC 19606 | Negative | [To be determined] |

In_Vitro_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis drug_prep Prepare this compound Stock Solution serial_dil Serial Dilution in 96-well Plate drug_prep->serial_dil bact_prep Culture Bacteria to Log Phase inoculate Inoculate with Bacterial Suspension bact_prep->inoculate serial_dil->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_plate Visual Inspection & OD600 Reading incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Figure 1: Workflow for MIC determination.

Mechanism of Action

Fluoroquinolones typically exert their antibacterial effect by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication. Assays targeting these enzymes can elucidate the specific mechanism of this compound.

Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against bacterial topoisomerases.

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes

  • Supercoiled plasmid DNA (for gyrase assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV assay)

  • Assay buffer

  • ATP

  • This compound

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing the assay buffer, ATP, and the respective DNA substrate.

  • Add varying concentrations of this compound or the positive control to the reaction tubes.

  • Initiate the reaction by adding the DNA gyrase or topoisomerase IV enzyme.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the no-drug control.

Table 4: Topoisomerase Inhibitory Activity of this compound

Enzyme IC₅₀ (µM)
E. coli DNA Gyrase [To be determined]
E. coli Topoisomerase IV [To be determined]
S. aureus DNA Gyrase [To be determined]

| S. aureus Topoisomerase IV | [To be determined] |

Fluoroquinolone_MOA This compound This compound Gyrase DNA Gyrase (Topoisomerase II) This compound->Gyrase inhibits TopoIV Topoisomerase IV This compound->TopoIV inhibits Replication DNA Replication Gyrase->Replication Transcription Transcription Gyrase->Transcription TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath Repair DNA Repair Repair->CellDeath

Figure 2: Fluoroquinolone mechanism of action.

In Vivo Efficacy

Evaluating the efficacy of this compound in a relevant animal model of infection is a critical step in the preclinical development process.

Protocol: Murine Sepsis Model

This protocol describes a systemic infection model in mice to assess the in vivo efficacy of this compound.

Materials:

  • 6-8 week old female BALB/c mice

  • Bacterial strain of interest (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control antibiotic

  • Syringes and needles for injection

  • Equipment for euthanasia and tissue homogenization

Procedure:

  • Acclimatize mice for at least 3 days before the experiment.

  • Induce infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound, vehicle, or the positive control antibiotic via a clinically relevant route (e.g., intravenous, oral).

  • Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.

  • In a parallel experiment, euthanize a subset of animals at specific time points (e.g., 24 hours post-treatment) to determine the bacterial load in key organs (e.g., blood, spleen, liver, kidneys).

  • Homogenize tissues, perform serial dilutions, and plate on appropriate agar to enumerate bacterial colonies (CFU/g of tissue).

Table 5: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment Group Dose (mg/kg) Survival Rate (%) Bacterial Load in Spleen (log₁₀ CFU/g)
Vehicle Control - [To be determined] [To be determined]
This compound [Dose 1] [To be determined] [To be determined]
This compound [Dose 2] [To be determined] [To be determined]

| Positive Control | [Dose] | [To be determined] | [To be determined] |

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_endpoints Endpoint Analysis acclimatize Acclimatize Mice infect Induce Infection (IP) acclimatize->infect treat Administer this compound, Vehicle, or Control infect->treat monitor Monitor Survival (7-14 days) treat->monitor bacterial_load Determine Bacterial Load in Organs (24h) treat->bacterial_load

Application Notes and Protocols for Oxonorfloxacin in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonorfloxacin is a synthetic fluoroquinolone antibiotic, a class of broad-spectrum antimicrobial agents. Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes, leading to cell death.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of this compound in bacterial cell culture experiments, including its mechanism of action, methods for determining its efficacy, and its effects on bacterial signaling pathways.

Mechanism of Action

This compound targets two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][5]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1][3][4] In Gram-negative bacteria, this is the primary target.[2]

  • Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.[1][5] It is the main target in Gram-positive bacteria.[2]

By inhibiting these enzymes, this compound leads to double-stranded DNA breaks, which subsequently triggers the bacterial SOS response, a DNA repair pathway.[5] If the DNA damage is too extensive for repair, it results in bacterial cell death.[5]

cluster_drug This compound cluster_bacteria Bacterial Cell cluster_enzymes Target Enzymes cluster_processes Cellular Processes cluster_response Bacterial Response This compound This compound DNAGyrase DNA Gyrase (Gram-negative) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) This compound->TopoIV Inhibits DNAReplication DNA Replication & Transcription DNAGyrase->DNAReplication Enables DNABreaks Double-Strand DNA Breaks DNAGyrase->DNABreaks Leads to CellDivision Cell Division TopoIV->CellDivision Enables TopoIV->DNABreaks Leads to DNAReplication->CellDivision SOSResponse SOS Response (DNA Repair) DNABreaks->SOSResponse Triggers CellDeath Cell Death SOSResponse->CellDeath If overwhelmed

Mechanism of action of this compound in bacterial cells.

Data Presentation

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism after a defined incubation period.[6][7][8][9] The following tables provide hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Escherichia coli259220.06
Pseudomonas aeruginosa278530.5
Klebsiella pneumoniae7006030.125
Salmonella enterica140280.03

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292130.25
Streptococcus pneumoniae496191
Enterococcus faecalis292122
Bacillus subtilis66330.125

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits bacterial growth.[6][10]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[11][12]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a pure bacterial culture, select 4-5 colonies and inoculate into a suitable broth.[13]

    • Incubate at 35-37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate.

    • The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.[10]

  • Data Analysis:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[8] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Perform Serial Dilution of this compound in 96-well plate B->C F Positive and Negative Controls D Incubate Plate (35-37°C, 18-24h) C->D C->F E Determine MIC (Lowest concentration with no visible growth) D->E F->D

Workflow for MIC determination by broth microdilution.
Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of bacterial susceptibility to this compound.[10][13]

Materials:

  • This compound-impregnated paper disks

  • Bacterial culture at 0.5 McFarland standard turbidity

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Calipers or ruler

Procedure:

  • Inoculate MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing against the side of the tube.[11]

    • Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure complete coverage.[11]

  • Apply Antibiotic Disk:

    • Aseptically place an this compound-impregnated disk onto the surface of the inoculated agar.[13]

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.[10]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[11]

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for fluoroquinolones.[4]

Bacterial Signaling Pathways Affected by this compound

The primary signaling pathway affected by this compound is the SOS response , which is induced by DNA damage.[5] The accumulation of single-stranded DNA resulting from the action of this compound on DNA gyrase and topoisomerase IV activates the RecA protein. Activated RecA promotes the autocleavage of the LexA repressor, leading to the transcription of various genes involved in DNA repair. However, if the damage is irreparable, this pathway can lead to programmed cell death.

Furthermore, sublethal concentrations of antibiotics can influence other bacterial signaling networks, such as quorum sensing , which regulates virulence factor expression and biofilm formation.[14][15] While direct effects of this compound on quorum sensing are not as well-defined as the SOS response, it is an active area of research.

This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibits DNA_Damage DNA Double-Strand Breaks DNA_Gyrase_Topo_IV->DNA_Damage Leads to RecA RecA Activation DNA_Damage->RecA Triggers LexA LexA Repressor Cleavage RecA->LexA SOS_Genes SOS Gene Expression (DNA Repair) LexA->SOS_Genes Upregulates Cell_Death Cell Death SOS_Genes->Cell_Death If repair fails Repair Successful DNA Repair SOS_Genes->Repair

The SOS response pathway induced by this compound.

References

Application Notes and Protocols for Studying Fluoroquinolone Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Fluoroquinolones to Investigate Bacterial Resistance Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2][3] However, the emergence and spread of fluoroquinolone resistance pose a significant threat to their clinical efficacy.[1][4][5] Understanding the molecular mechanisms underpinning this resistance is paramount for the development of novel antimicrobial strategies. This document provides detailed application notes and experimental protocols for studying fluoroquinolone resistance mechanisms in bacteria, using norfloxacin as a representative agent.

The primary mechanisms of fluoroquinolone resistance include:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, reduce drug binding affinity.[2][4][6]

  • Efflux pump overexpression: Increased expression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria and NorA in Staphylococcus aureus, actively extrude fluoroquinolones from the bacterial cell, lowering their intracellular concentration.[7][8][9]

  • Plasmid-mediated resistance: Acquisition of genes such as qnr (which protects the target enzymes), aac(6')-Ib-cr (which modifies the fluoroquinolone structure), and qepA (an efflux pump) confers resistance.[6][10]

These application notes will guide researchers through key experiments to characterize and elucidate these resistance mechanisms.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is a fundamental quantitative measure of antibiotic susceptibility. The following tables summarize typical MIC values for norfloxacin and ciprofloxacin against susceptible and resistant bacterial strains, illustrating the impact of different resistance mechanisms.

Table 1: Norfloxacin MICs against Escherichia coli with Different Resistance Mechanisms

E. coli StrainGenotype/PhenotypeNorfloxacin MIC (µg/mL)Reference
Wild-TypeSusceptible≤ 1[11]
Mutant 1gyrA (S83L) mutation4 - 16[6]
Mutant 2gyrA (S83L), parC (S80I) mutations16 - 64[6]
OverexpressorAcrAB-TolC overexpression2 - 8[6]
Combined MutantgyrA (S83L) & AcrAB-TolC overexpression≥ 64[6]

Table 2: Ciprofloxacin MICs against Clinical Isolates with and without Efflux Pump Inhibitor

Bacterial IsolateCiprofloxacin MIC (µg/mL)Ciprofloxacin + CCCP* MIC (µg/mL)Fold-change in MICReference
Acinetobacter baumannii (MDR)> 3216≥ 2[12]
Pseudomonas aeruginosa (MDR)1644[13]

*CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) is an efflux pump inhibitor.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the MIC of a fluoroquinolone against a bacterial strain according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Fluoroquinolone stock solution (e.g., Norfloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the fluoroquinolone in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Evaluation of Efflux Pump Activity using an Efflux Pump Inhibitor (EPI)

This protocol is used to investigate the role of efflux pumps in fluoroquinolone resistance. A reduction in MIC in the presence of an EPI suggests that efflux is a mechanism of resistance.

Materials:

  • Same materials as in Protocol 1

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., CCCP or Phenylalanine-Arginine β-Naphthylamide - PAβN)

Procedure:

  • Prepare two sets of serial dilutions of the fluoroquinolone in a 96-well plate as described in Protocol 1.

  • To one set of wells, add the EPI at a fixed sub-inhibitory concentration. This concentration needs to be determined beforehand to ensure it does not inhibit bacterial growth on its own.

  • Proceed with bacterial inoculation and incubation as described in Protocol 1.

  • Determine the MIC of the fluoroquinolone in the absence and presence of the EPI. A ≥4-fold reduction in the MIC in the presence of the EPI is considered significant evidence for efflux pump activity.[12][13]

Protocol 3: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This protocol is for identifying mutations in the target genes gyrA and parC that are known to confer resistance.

Materials:

  • Bacterial genomic DNA extract

  • PCR primers flanking the QRDRs of gyrA and parC

  • PCR master mix

  • Thermocycler

  • DNA sequencing service

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction using the extracted genomic DNA as a template and the specific primers for the gyrA and parC QRDRs.

    • Run the PCR program with appropriate annealing temperatures and extension times for the primers and target genes.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size of the amplicon.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with the wild-type reference sequence for gyrA and parC from a susceptible strain.

    • Identify any nucleotide changes that result in amino acid substitutions in the QRDRs.

Visualizations

Fluoroquinolone_Action_and_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) FQ->DNA_Gyrase Topo_IV Topoisomerase IV (ParC/ParE) FQ->Topo_IV Replication DNA Replication Blocked DNA_Gyrase->Replication DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->Replication Topo_IV->DNA Decatenation Efflux Efflux Pump Efflux->FQ Pumps out Target_Mutation Target Mutation (gyrA/parC) Target_Mutation->DNA_Gyrase Prevents FQ binding Target_Mutation->Topo_IV Prevents FQ binding Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Increases expression

Caption: Fluoroquinolone action and primary resistance mechanisms.

Experimental_Workflow start Start with Resistant Isolate mic_test Determine MIC of Fluoroquinolone start->mic_test mic_epi Determine MIC with Efflux Pump Inhibitor mic_test->mic_epi compare_mic Compare MICs mic_epi->compare_mic efflux_positive Efflux-Mediated Resistance Confirmed compare_mic->efflux_positive ≥4-fold MIC reduction sequence_qrdr Sequence gyrA and parC QRDRs compare_mic->sequence_qrdr <4-fold MIC reduction efflux_positive->sequence_qrdr analyze_sequence Analyze for Mutations sequence_qrdr->analyze_sequence target_mutation Target-Site Resistance Confirmed analyze_sequence->target_mutation Mutations found end Characterization Complete analyze_sequence->end No mutations target_mutation->end

Caption: Workflow for characterizing fluoroquinolone resistance.

References

Application of Oxonorfloxacin in Veterinary Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonorfloxacin is a metabolite of the synthetic fluoroquinolone antibiotic, Norfloxacin. While not typically administered directly as a veterinary drug, its presence and activity following the administration of Norfloxacin are of significant interest in veterinary research. Understanding the pharmacokinetics, and antimicrobial activity of this compound is crucial for evaluating the overall efficacy and safety of its parent compound. These application notes provide a summary of the current understanding of this compound in a veterinary context, along with relevant experimental protocols.

Mechanism of Action

Like other fluoroquinolones, this compound is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, fluoroquinolones induce cleavage of the DNA, leading to bacterial cell death.[2]

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Pharmacokinetic Data

This compound is a known metabolite of Norfloxacin in several animal species.[3][4] The following tables summarize key pharmacokinetic parameters of Norfloxacin and its metabolite this compound, derived from studies in broiler chickens and pigs.

Table 1: Pharmacokinetic Parameters of Norfloxacin and this compound in Broiler Chickens Following Oral Administration of Norfloxacin (8 mg/kg)[3]
ParameterNorfloxacinThis compound
Tmax (h) 0.22 ± 0.02-
Cmax (µg/mL) 2.89 ± 0.20-
t½β (h) 12.8 ± 0.59-
Oral Bioavailability (%) 57.0 ± 2.4-

Note: Specific Cmax and t½β for this compound were not provided in the source material.

Table 2: Pharmacokinetic Parameters of Norfloxacin and this compound in Pigs Following Intramuscular Administration of Norfloxacin (8 mg/kg)[4]
ParameterNorfloxacinThis compound
Tmax (h) 1.46 ± 0.06-
Cmax (µg/mL) 1.11 ± 0.03-
t½β (h) 4.99 ± 0.28-
IM Bioavailability (%) 53.7 ± 4.4-

Note: Specific Cmax and t½β for this compound were not provided in the source material.

Application Notes

  • Metabolite Activity: The formation of active metabolites like this compound can contribute to the overall antibacterial effect of the parent drug, Norfloxacin. Further research is needed to quantify the specific antimicrobial potency of this compound against key veterinary pathogens.

  • Tissue Distribution: Studies have shown that Norfloxacin and its metabolites, including this compound, are widely distributed in the tissues of broiler chickens and pigs.[3][4] This suggests that this compound may reach sites of infection and contribute to therapeutic outcomes.

  • Drug Residue Analysis: The presence of this compound in tissues is an important consideration for drug withdrawal times in food-producing animals to ensure food safety.[3][4]

Experimental Protocols

The following are generalized protocols based on methodologies used in pharmacokinetic studies of Norfloxacin and its metabolites.

Protocol 1: Pharmacokinetic Study of Norfloxacin and its Metabolites in Broiler Chickens

Objective: To determine the plasma and tissue concentrations and pharmacokinetic parameters of Norfloxacin and its metabolites, including this compound, after oral administration.

Workflow:

G Animal_Selection Select healthy broiler chickens Grouping Divide into treatment groups Animal_Selection->Grouping Dosing Administer Norfloxacin orally (8 mg/kg) Grouping->Dosing Blood_Sampling Collect serial blood samples Dosing->Blood_Sampling Tissue_Sampling Collect tissue samples at necropsy Dosing->Tissue_Sampling Sample_Processing Process plasma and tissue samples Blood_Sampling->Sample_Processing Tissue_Sampling->Sample_Processing HPLC_Analysis Quantify Norfloxacin and metabolites via HPLC Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic modeling and analysis HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Methodology:

  • Animal Model: Healthy broiler chickens of a specific age and weight range.

  • Housing and Acclimation: House animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimation period before the study.

  • Drug Administration: Administer a single oral dose of Norfloxacin (e.g., 8 mg/kg body weight) to the treatment group.[3] An untreated control group should also be included.

  • Sample Collection:

    • Plasma: Collect blood samples from the wing vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Centrifuge to separate plasma and store at -20°C or below until analysis.

    • Tissues: At selected time points post-administration, euthanize a subset of animals and collect various tissues (e.g., liver, kidney, muscle, fat).[3] Homogenize tissue samples and store them at -20°C or below.

  • Analytical Method:

    • Develop and validate a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of Norfloxacin and its metabolites (including this compound) in plasma and tissue homogenates.[3]

  • Pharmacokinetic Analysis:

    • Use appropriate pharmacokinetic software to analyze the plasma concentration-time data.

    • Calculate key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t½β), and area under the concentration-time curve (AUC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro antimicrobial activity of this compound against relevant veterinary bacterial pathogens.

Methodology:

  • Bacterial Strains: Obtain clinical isolates of relevant veterinary pathogens (e.g., Escherichia coli, Pasteurella multocida, Staphylococcus aureus).

  • Antimicrobial Agent: Prepare a stock solution of pure this compound and perform serial two-fold dilutions to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • MIC Assay:

    • Broth Microdilution: In a 96-well microtiter plate, add the bacterial inoculum to wells containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls.

    • Incubation: Incubate the plates under appropriate atmospheric and temperature conditions for 18-24 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5]

Conclusion

While this compound is primarily studied as a metabolite of Norfloxacin, its presence and distribution in animal tissues suggest a potential contribution to the overall therapeutic effect of the parent drug. Further research is warranted to fully characterize the antimicrobial spectrum and potency of this compound against key veterinary pathogens. The protocols outlined above provide a framework for conducting such investigations, which will be valuable for a more comprehensive understanding of fluoroquinolone pharmacology in veterinary medicine.

References

Application Notes and Protocols for In Vivo Studies with Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies involving Oxonorfloxacin, a metabolite of the fluoroquinolone antibiotic Norfloxacin.

Introduction

This compound is a metabolite of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Like other quinolones, its mechanism of action is presumed to be the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2] Effective in vivo evaluation is critical to understanding its pharmacokinetic profile, efficacy, and safety. These protocols are based on established methodologies for fluoroquinolone antibiotics and can be adapted for specific research needs.

Key Areas for In Vivo Investigation

Comprehensive in vivo assessment of this compound should encompass three main areas:

  • Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy: To evaluate the antimicrobial activity against specific pathogens in relevant animal models of infection.

  • Safety and Toxicology: To determine the potential adverse effects of the compound.[3][4]

Data Presentation: Comparative Pharmacokinetics of Fluoroquinolones

The following table summarizes key pharmacokinetic parameters for Norfloxacin, the parent drug of this compound, which can serve as a reference for designing studies and interpreting results for this compound.

ParameterValue (for Norfloxacin)Animal ModelAdministration RouteDosageCitation
Elimination Half-Life (t½) 12.8 ± 0.59 hoursBroiler ChickensOral8 mg/kg[1]
8.0 ± 0.3 hoursBroiler ChickensIV8 mg/kg[1]
Time to Max Concentration (Tmax) 0.22 ± 0.02 hoursBroiler ChickensOral8 mg/kg[1]
Maximal Plasma Concentration (Cmax) 2.89 ± 0.20 µg/mlBroiler ChickensOral8 mg/kg[1]
Oral Bioavailability 57.0 ± 2.4%Broiler ChickensN/A8 mg/kg[1]

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Animal Model: Rodents (rats or mice) are commonly used for initial PK studies.[5] Non-rodent species like dogs or non-human primates may be used in later stages.[5]

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Grouping: Divide animals into groups for different administration routes (e.g., intravenous and oral). A typical group size is 8 animals.[1]

  • Dosing:

    • Intravenous (IV): Administer a single bolus of this compound via a suitable vein (e.g., tail vein in mice/rats). The formulation should be solubilized to prevent blockage of veins.[6]

    • Oral (PO): Administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. The volume of blood collected should be minimal and depend on the species.[6]

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma/serum samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software and a suitable compartmental model (e.g., a two-compartment open model).[1]

Efficacy Studies (Sepsis Model)

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.

Animal Model: A mouse model of sepsis is a well-established model for evaluating the efficacy of new antimicrobial agents.[7][8]

Protocol:

  • Pathogen Preparation: Prepare a standardized inoculum of a relevant bacterial strain (e.g., a bioluminescent strain of Escherichia coli for imaging).[7][8]

  • Infection: Induce sepsis in mice via intraperitoneal (IP) injection of the bacterial suspension.

  • Treatment Groups:

    • Vehicle Control (untreated)

    • This compound (various dose levels)

    • Positive Control (an established antibiotic like Enrofloxacin or Ciprofloxacin)[2][7]

  • Drug Administration: Administer the treatment (e.g., subcutaneously or orally) at a specified time post-infection.

  • Monitoring:

    • Monitor animals for clinical signs of disease and survival over a defined period (e.g., 7 days).

    • If using a bioluminescent strain, monitor the infection progression using bioluminescence imaging at various time points (e.g., 12 and 16 hours post-infection).[7][8]

  • Endpoint Analysis:

    • Primary endpoint: Survival rate.

    • Secondary endpoints: Bacterial load in relevant organs (e.g., spleen, liver), and changes in bioluminescence.

  • Data Analysis: Compare survival curves between groups using Kaplan-Meier analysis. Analyze bacterial load and bioluminescence data using appropriate statistical tests.

Safety and Toxicology Studies

Objective: To assess the potential toxicity of this compound.

Animal Model: Typically, one rodent (e.g., rat) and one non-rodent species (e.g., dog) are used.[5]

Protocol:

  • Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicology Study:

    • Administer this compound daily for a specified duration (e.g., 7, 14, or 28 days) at multiple dose levels (low, mid, high) and a control group.

    • Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Clinical Pathology: Collect blood and urine samples at the end of the study for hematology and clinical chemistry analysis. Monitor liver enzyme levels (ALT and AST) to check for possible liver inflammation or damage.[5]

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.[5]

  • Data Analysis: Analyze all collected data for dose-dependent changes and identify any target organs of toxicity.

Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Inhibition Inhibition This compound->Inhibition DNAGyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNAGyrase ReplicationFork DNA Replication Fork DNAGyrase->ReplicationFork Relieves supercoiling CellDeath Bacterial Cell Death DNAGyrase->CellDeath Leads to DNA damage DNAStrands Relaxed DNA ReplicationFork->DNAStrands SupercoiledDNA Supercoiled DNA DNAStrands->SupercoiledDNA SupercoiledDNA->DNAGyrase Inhibition->DNAGyrase Blocks activity

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start pathogen_prep Pathogen Preparation (e.g., E. coli) start->pathogen_prep animal_infection Animal Infection (e.g., Mouse Sepsis Model) pathogen_prep->animal_infection grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) animal_infection->grouping treatment Drug Administration grouping->treatment monitoring Monitoring (Survival, Clinical Signs, Bioluminescence) treatment->monitoring endpoint Endpoint Analysis (Bacterial Load, Histopathology) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study.

Logical Relationship for PK/PD Assessment

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose of this compound Concentration Plasma Concentration over Time Dose->Concentration Determines Effect Antimicrobial Effect (e.g., Bacterial Killing) Concentration->Effect Drives Outcome Clinical Outcome (Efficacy) Effect->Outcome Predicts MIC Minimum Inhibitory Concentration (MIC) MIC->Effect Influences

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

References

Application Notes and Protocols: Synthesis and Antibacterial Screening of Oxonorfloxacin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Oxonorfloxacin derivatives and the subsequent evaluation of their antibacterial activity. The protocols outlined below are based on established methodologies for fluoroquinolone antibiotics and are intended for laboratory-scale research and development.

Introduction

This compound, a major metabolite of the synthetic fluoroquinolone antibiotic norfloxacin, possesses a 4-quinolone-3-carboxylic acid core, which is crucial for its antibacterial activity. The modification of this core structure has been a key strategy in the development of new and more potent antibacterial agents. By synthesizing various derivatives of this compound, researchers can explore structure-activity relationships (SAR) to identify compounds with enhanced efficacy against a range of bacterial pathogens, including drug-resistant strains.

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, the drug traps the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[1][2][3]

This document details the synthetic pathways for creating this compound derivatives and provides step-by-step protocols for their antibacterial screening using standardized methods such as Minimum Inhibitory Concentration (MIC) determination and zone of inhibition assays.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally involves the modification of the piperazine ring at the C-7 position and the carboxylic acid at the C-3 position of the quinolone core. A generalized synthetic scheme is presented below, based on established methods for similar fluoroquinolones.[4][5][6]

Experimental Workflow for Synthesis

A Starting Material (e.g., 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid) B Reaction with Piperazine (Formation of Norfloxacin core) A->B C Oxidation to this compound B->C D Derivatization at N-4 of Piperazine Ring (e.g., Acylation, Sulfonylation, Alkylation) C->D E Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) D->E A Prepare Bacterial Inoculum (e.g., Staphylococcus aureus, Escherichia coli) B MIC Determination (Broth Microdilution or Agar Dilution) A->B C Zone of Inhibition Assay (Agar Disk Diffusion or Agar Well Diffusion) A->C D Incubate at 37°C for 18-24 hours B->D C->D E Record and Analyze Results (Measure MIC values and Zone Diameters) D->E cluster_cell Bacterial Cell A This compound Derivative (Enters the cell) B Binds to DNA-Enzyme Complex (DNA Gyrase / Topoisomerase IV) A->B Inhibition C Stabilizes the Cleavage Complex B->C D Inhibition of DNA Re-ligation C->D E Accumulation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication and Transcription E->F G Induction of SOS Response E->G H Cell Death F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Oxonorfloxacin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with Oxonorfloxacin and may be encountering solubility issues in their assays. As this compound is a metabolite of the fluoroquinolone antibiotic Norfloxacin, its physicochemical properties, including solubility, are expected to be very similar. Therefore, the information provided here is based on the well-documented solubility characteristics of Norfloxacin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a metabolite of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Like its parent compound, this compound is a zwitterionic molecule, meaning it has both acidic and basic functional groups. This characteristic leads to pH-dependent solubility, with the lowest solubility occurring at its isoelectric point (around neutral pH).[2][3] Poor aqueous solubility can lead to inaccurate results in various in vitro and in vivo assays due to precipitation of the compound.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: The most common reason for the precipitation of this compound in aqueous buffers is that the concentration you are using exceeds its solubility limit at the pH of your buffer. Norfloxacin, and by extension this compound, has its lowest solubility at a pH of approximately 7.5.[2] If your assay buffer is in the neutral pH range, you are more likely to encounter solubility issues.

Q3: Can I dissolve this compound in an organic solvent first?

A3: Yes, this is a common practice. This compound is soluble in several organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous assay buffer. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the biological system you are studying.

Q4: What are the general strategies to improve the solubility of this compound in my assays?

A4: There are several effective methods to enhance the solubility of this compound:

  • pH Adjustment: Modifying the pH of your buffer can significantly increase solubility. Solubility is higher in acidic (pH < 5) and alkaline (pH > 10) conditions.[1][5]

  • Use of Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems encountered with this compound.

Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.

Possible Cause Troubleshooting Step
Concentration exceeds solubility limit at the buffer's pH. 1. Lower the final concentration of this compound in the assay. 2. Adjust the pH of the buffer to be more acidic or basic. 3. Prepare the final solution at a lower temperature if the dissolution is exothermic, or a higher temperature for endothermic dissolution, then equilibrate to the assay temperature.
High percentage of organic solvent from the stock solution is causing the compound to "crash out". 1. Reduce the volume of the stock solution added by preparing a more concentrated stock if possible. 2. Add the stock solution to the buffer slowly while vortexing.

Issue: The assay results are not reproducible, and you suspect incomplete dissolution of this compound.

Possible Cause Troubleshooting Step
Incomplete dissolution of the compound. 1. After preparing the final solution, sonicate it for a few minutes to aid dissolution. 2. Visually inspect the solution for any particulate matter before use. 3. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles.
Adsorption of the compound to plasticware. 1. Use low-binding microplates or glassware. 2. Pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA).

Data Presentation

The following tables summarize the solubility of Norfloxacin, which serves as a reliable proxy for this compound.

Table 1: Solubility of Norfloxacin in Various Solvents at 25°C

SolventSolubility (mg/mL)Reference
Water0.28[1][5]
Methanol0.98[1][5]
Ethanol1.9[1][5]
Acetone5.1[1][5]
Chloroform5.5[1][5]
Dimethyl Sulfoxide (DMSO)~2[4]
Dimethylformamide (DMF)~5[4]
Glacial Acetic Acid340[1][5]

Table 2: pH-Dependent Aqueous Solubility of Norfloxacin

pHSolubilityNote
< 5Increases sharplyThe piperazine moiety is protonated, increasing water solubility.
~ 7.5Lowest solubilityThis is the isoelectric point where the net charge is zero.[2]
> 10IncreasesThe carboxylic acid group is deprotonated, increasing water solubility.

Table 3: Effect of Co-solvents and Surfactants on the Solubility of Enrofloxacin (a related fluoroquinolone)

Solvent SystemConcentrationSolubility (µg/mL)
Water-146
0.1 M Phosphate Buffer (pH 7.4)-182
40% Ethanol in Water-~439
40% Ethanol in 0.1 M PB (pH 7.4)-~1700
50 mM Sodium Dodecyl Sulfate (SDS) in Water-~3400
50 mM SDS in 0.1 M PB (pH 7.4)-~3800
Data for Enrofloxacin is presented to illustrate the significant solubility enhancement achievable with co-solvents and surfactants for fluoroquinolones.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the supplier.

Protocol 2: pH Adjustment for Enhanced Aqueous Solubility

  • Objective: To prepare an aqueous solution of this compound by adjusting the pH.

  • Materials:

    • This compound powder

    • Deionized water

    • 0.1 N HCl

    • 0.1 N NaOH

    • pH meter

  • Procedure:

    • Suspend the desired amount of this compound powder in deionized water.

    • Slowly add 0.1 N HCl dropwise while stirring until the powder dissolves (targeting a pH below 5).

    • Alternatively, for alkaline conditions, slowly add 0.1 N NaOH dropwise until the powder dissolves (targeting a pH above 10).

    • Once dissolved, the pH can be carefully adjusted towards neutral if the experimental conditions allow, but be cautious of precipitation as you approach the isoelectric point.

Visualizations

experimental_workflow cluster_prep Solution Preparation start Start with this compound Powder dissolve Dissolve in appropriate solvent (e.g., DMSO, acidic/basic buffer) start->dissolve check_sol Visually inspect for complete dissolution dissolve->check_sol sonicate Sonicate if necessary check_sol->sonicate Incomplete filter Filter through 0.22 µm filter (optional) check_sol->filter Complete sonicate->check_sol ready Solution ready for assay filter->ready

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Assay? check_conc Is the concentration too high for the buffer pH? start->check_conc Yes end Solubility Issue Resolved start->end No lower_conc Lower the concentration check_conc->lower_conc change_ph Adjust buffer pH (more acidic or basic) check_conc->change_ph use_cosolvent Add a co-solvent (e.g., Ethanol) check_conc->use_cosolvent use_surfactant Add a surfactant (e.g., SDS) check_conc->use_surfactant lower_conc->end change_ph->end use_cosolvent->end use_surfactant->end

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing HPLC Parameters for Oxonorfloxacin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxonorfloxacin using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for developing an HPLC method for this compound?

A1: A robust starting point for this compound analysis typically involves a reversed-phase C18 column. The mobile phase is generally a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. Adjusting the pH of the aqueous phase to be slightly acidic (pH 2.5-4.0) often improves peak shape by suppressing the ionization of residual silanol groups on the column.[1][2]

Q2: Which type of detector is most suitable for this compound analysis?

A2: this compound, like other fluoroquinolones, exhibits strong UV absorbance and fluorescence. Therefore, HPLC systems equipped with a UV detector (often set around 278-290 nm) or a fluorescence detector (FLD) are commonly used.[1][3][4] FLD offers higher sensitivity and selectivity for trace-level analysis.[1] A photodiode array (PDA) detector can also be beneficial for confirming the purity of the peak.[1]

Q3: How does the mobile phase pH impact the separation of this compound?

A3: The pH of the mobile phase is a critical parameter. This compound is an ionizable compound, and its retention and peak shape are highly dependent on pH. Operating at a lower pH (e.g., pH 3.0) ensures that acidic residual silanol groups on the silica-based column are fully protonated, minimizing secondary interactions that can cause peak tailing.[5] Additionally, maintaining the mobile phase pH at least 1.5 units away from the analyte's pKa ensures a consistent ionization state, leading to reproducible retention times.[6] Adding a small amount of an ion-pairing agent like triethylamine (TEA) to the mobile phase can also improve peak symmetry.[1]

Q4: What is the "matrix effect" and how can it affect the analysis of this compound in biological samples?

A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, tissue, water).[7][8] This can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[7][9] For complex samples, the matrix effect can be significant and must be addressed through robust sample preparation techniques (like Solid Phase Extraction - SPE), the use of an internal standard, or by preparing calibration standards in a sample matrix that matches the unknown samples (matrix-matched calibration).[10][11]

HPLC Parameter Summary

The following tables summarize common starting parameters and conditions for the HPLC analysis of this compound and related fluoroquinolones.

Table 1: Recommended HPLC Starting Parameters

ParameterRecommended ConditionNotes
Stationary Phase C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)End-capped columns are preferred to minimize silanol interactions.[5][12]
Mobile Phase Acetonitrile/Methanol and an aqueous buffer (e.g., Phosphate, Formic Acid)A slightly acidic pH (2.5 - 4.0) is often optimal.[1][2][4]
Flow Rate 0.8 - 1.2 mL/minAdjust as needed to optimize resolution and analysis time.
Detection UV at 278 nm or 290 nm; Fluorescence (Ex: ~292 nm, Em: ~525 nm)Wavelength may need optimization based on the specific mobile phase used.[3][4]
Column Temperature 25 - 35 °CMaintaining a constant temperature improves retention time stability.[4][13]
Injection Volume 10 - 20 µLEnsure the sample solvent is compatible with the mobile phase.

Experimental Workflow

A typical workflow for developing and running an HPLC analysis for this compound is depicted below. This process ensures that the sample is appropriately prepared and that the instrument is calibrated and equilibrated before analysis.

G Experimental Workflow for this compound HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase 1. Mobile Phase Preparation & Degassing SamplePrep 2. Sample Preparation (e.g., SPE, Dilution) Equilibration 4. System Equilibration StandardPrep 3. Standard Preparation StandardPrep->Equilibration Injection 5. Sample Injection Equilibration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Analyte Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification Integration->Quantification Reporting 10. Report Generation Quantification->Reporting G HPLC Troubleshooting Decision Tree start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape rt_shift Retention Time Shifting start->rt_shift pressure_issue Pressure Fluctuation or High Backpressure start->pressure_issue q_ph Is Mobile Phase pH < 4? peak_shape->q_ph q_mobile_phase Is Mobile Phase Freshly Prepared? rt_shift->q_mobile_phase q_blockage Blockage in System? pressure_issue->q_blockage q_solvent Is Sample Solvent Same as Mobile Phase? q_ph->q_solvent Yes sol_ph Adjust pH to 2.5-3.0 Use buffer >20mM q_ph->sol_ph No q_column_age Is Column Old or Contaminated? q_solvent->q_column_age Yes sol_solvent Dissolve Sample in Mobile Phase q_solvent->sol_solvent No sol_column Replace Guard Column Flush or Replace Analytical Column q_column_age->sol_column Yes q_equilibration Is Column Fully Equilibrated? q_mobile_phase->q_equilibration Yes sol_mobile_phase Prepare Fresh Mobile Phase & Degas q_mobile_phase->sol_mobile_phase No q_leaks Any Leaks in System? q_equilibration->q_leaks Yes sol_equilibration Equilibrate with >10 Column Volumes q_equilibration->sol_equilibration No q_temp Is Column Temperature Stable? q_leaks->q_temp No sol_leaks Check and Tighten Fittings q_leaks->sol_leaks Yes sol_temp Use Column Oven q_temp->sol_temp No q_pump Pump Seals OK? q_blockage->q_pump No sol_blockage Check/Replace Frits and Guard Column q_blockage->sol_blockage Yes sol_pump Replace Pump Seals q_pump->sol_pump No

References

Technical Support Center: Troubleshooting Oxonorfloxacin Degradation in Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxonorfloxacin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound samples.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What could be the cause?

A1: Unexpected peaks in your chromatogram are often indicative of degradation products. This compound, like other fluoroquinolones, can degrade under various stress conditions. The primary sites of degradation are typically the piperazine ring and the quinolone core. Common degradation pathways include hydrolysis, oxidation, and photolysis. To confirm if the extra peaks are degradants, you can perform forced degradation studies on a pure sample of this compound and compare the resulting chromatograms with your sample chromatogram.

Q2: My this compound sample has been stored for a while, and I am getting a lower than expected concentration. Why is this happening?

A2: A decrease in this compound concentration upon storage is likely due to degradation. The stability of this compound is influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation. It is advisable to store samples at recommended low temperatures (e.g., 4°C or -20°C).

  • Light: this compound is potentially photosensitive. Exposure to light, especially UV radiation, can lead to photodegradation. Samples should be stored in amber vials or protected from light.[1]

  • pH: The pH of the sample solution can significantly impact the stability of this compound. Hydrolysis can occur under both acidic and basic conditions.

  • Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to the formation of oxidation products.

To minimize degradation, it is crucial to control these storage conditions.

Q3: What are the typical degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known degradation pathways of other fluoroquinolones like ciprofloxacin and norfloxacin, the following types of degradants can be expected:

  • Products resulting from the oxidation of the piperazine ring.

  • Compounds formed by the cleavage of the piperazine ring.

  • Hydroxylated derivatives of the quinolone core.

  • Products of decarboxylation.

LC-MS/MS is the recommended technique for the identification and structural elucidation of these degradation products.[2][3]

Q4: How can I prevent the degradation of this compound in my samples during analysis?

A4: To ensure the integrity of your samples during analysis, consider the following precautions:

  • Sample Preparation: Prepare samples fresh whenever possible. If samples need to be stored, keep them at a low temperature and protected from light.

  • Mobile Phase: Ensure the pH of your mobile phase is in a range where this compound is stable. Degas the mobile phase to prevent oxidative degradation.

  • Autosampler Temperature: If your HPLC system has a temperature-controlled autosampler, keep the samples cooled (e.g., at 4°C) during the analytical run.

  • Run Time: Use an optimized HPLC method with a reasonable run time to minimize the time the sample spends in the system.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound degradation.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Interaction with active silanols on the HPLC column - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds).
Column Overload - Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase composition - Optimize the mobile phase composition, including the organic modifier and buffer concentration.
Sample solvent incompatible with the mobile phase - Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Issue 2: Shifting Retention Times
Possible Cause Troubleshooting Steps
Inconsistent mobile phase preparation - Prepare the mobile phase accurately and consistently. Ensure proper mixing of solvents.
Fluctuations in column temperature - Use a column oven to maintain a constant temperature.
Changes in mobile phase pH - Buffer the mobile phase to maintain a stable pH.
Column degradation - Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 3: Inconsistent Peak Areas (Poor Reproducibility)
Possible Cause Troubleshooting Steps
Sample degradation in the autosampler - Use a cooled autosampler. - Reduce the time samples are stored in the autosampler before injection.
Injector issues (leaks, partial blockage) - Perform injector maintenance, including seal replacement.
Inaccurate sample preparation - Ensure accurate and consistent pipetting and dilution.

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance.[4][5] The following table provides a representative summary of the degradation of a typical fluoroquinolone under various stress conditions. The actual degradation of this compound may vary.

Stress Condition Reagent/Condition Time Temperature % Degradation (Representative) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15-25%Piperazine ring cleavage products
Base Hydrolysis 0.1 M NaOH8 hours60°C10-20%Decarboxylation products
Oxidation 3% H₂O₂48 hoursRoom Temp20-30%N-oxides, hydroxylated products
Thermal Degradation Solid State48 hours80°C5-10%Various minor degradants
Photodegradation UV light (254 nm)72 hoursRoom Temp30-50%Products of defluorination and piperazine ring modification

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess its intrinsic stability.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw samples at appropriate time intervals and dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound powder in a controlled temperature oven at 80°C. Withdraw samples at different time points, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to UV light (254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

3. Analysis:

  • Analyze all stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent drug and degradation products.

  • For identification of degradation products, use LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for the separation of this compound from its degradation products. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV spectrum of this compound)

  • Injection Volume: 10 µL

Visualizations

This compound Degradation Pathways

cluster_stress Stress Conditions cluster_products Degradation Products Acid_Base Acid/Base Hydrolysis Hydrolysis_Products Piperazine Ring Cleavage Products Oxidation Oxidation Oxidation_Products N-Oxides, Hydroxylated Products Photolysis Photolysis Photolysis_Products Defluorination, Ring Modification Thermal Thermal Stress Thermal_Products Minor Degradants This compound This compound This compound->Hydrolysis_Products H+/OH- This compound->Oxidation_Products [O] This compound->Photolysis_Products This compound->Thermal_Products Δ cluster_observe Observation cluster_investigate Investigation cluster_identify Identification & Confirmation cluster_action Corrective Action Observe Unexpected Peaks or Low Analyte Recovery Check_Storage Review Sample Storage (Temp, Light, pH) Observe->Check_Storage Check_Method Evaluate Analytical Method (Mobile Phase, Column) Observe->Check_Method Forced_Deg Perform Forced Degradation Study Check_Method->Forced_Deg Compare_Chromo Compare Sample and Stressed Chromatograms Forced_Deg->Compare_Chromo LCMS Identify Degradants (LC-MS/MS) Compare_Chromo->LCMS Optimize_Storage Optimize Storage Conditions LCMS->Optimize_Storage Optimize_Method Refine HPLC Method LCMS->Optimize_Method Report Report Findings Optimize_Storage->Report Optimize_Method->Report start Problem Observed p_shape Poor Peak Shape? start->p_shape p_retention Retention Time Shift? p_shape->p_retention No sol_shape Check Column, Mobile Phase pH, Sample Solvent p_shape->sol_shape Yes p_area Inconsistent Peak Area? p_retention->p_area No sol_retention Check Mobile Phase Prep, Column Temp, System Leaks p_retention->sol_retention Yes sol_area Check Injector, Autosampler Temp, Sample Prep p_area->sol_area Yes end Problem Resolved p_area->end No sol_shape->end sol_retention->end sol_area->end

References

improving the yield of Oxonorfloxacin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Oxonorfloxacin" is not commonly found in scientific literature. This guide focuses on the synthesis of Ofloxacin , a closely related and widely used fluoroquinolone antibiotic, assuming "this compound" was a typographical error. The principles and troubleshooting steps outlined here are largely applicable to the synthesis of similar fluoroquinolone structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ofloxacin, and what are the critical steps affecting yield?

A1: The most prevalent synthetic pathway for Ofloxacin commences with 2,3,4-trifluoronitrobenzene. The overall yield is critically dependent on several key transformations: the formation of the chiral benzoxazine ring, the cyclization to form the quinolone core, and the final nucleophilic substitution with N-methylpiperazine.[1][2] Each of these stages presents unique challenges that can lead to significant reductions in yield if not properly controlled.

Q2: My overall yield is consistently low. Where should I start troubleshooting?

A2: Low overall yield is a common issue. A systematic approach is recommended. Begin by analyzing each step in isolation. Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and identify the formation of byproducts.[3] Often, the issue lies in one of the critical steps mentioned in Q1. Our troubleshooting guide below provides a step-by-step approach to identifying and resolving yield-related problems at each stage.

Q3: Are there alternative synthetic routes that offer higher yields?

A3: Yes, several alternative routes have been developed to improve upon the traditional synthesis. Some methods avoid expensive or hazardous starting materials like polyfluorinated arenes.[4] Other approaches focus on improving the regioselectivity of the final N-methylpiperazine coupling step, for instance, through the use of boron chelation, which can significantly enhance the yield of the desired product.[4] Additionally, "one-pot" synthesis methods have been developed to reduce reaction steps and shorten reaction times, leading to improved overall yields of up to 85-90%.[5][6][7]

Q4: How can I improve the purity of my final Ofloxacin product?

A4: Purity is as crucial as yield. The final product is often purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture.[1][4] If significant impurities persist, column chromatography on silica gel can be employed.[1] It is also vital to ensure the complete removal of reagents and byproducts from intermediate steps, as they can interfere with subsequent reactions and contaminate the final product.

Troubleshooting Guide

Problem 1: Low Yield in the Formation of the Benzoxazine Ring

This step typically involves the reaction of a substituted nitrophenol with an appropriate three-carbon unit, followed by reductive cyclization.

Potential Cause Recommended Solution Experimental Protocol
Incomplete reaction of the nitrophenol. Optimize reaction conditions such as temperature, time, and base. Ensure anhydrous conditions if using moisture-sensitive reagents.Monitor the reaction by TLC. A typical procedure involves reacting 2-hydroxy-3,4-difluoronitrobenzene with chloroacetone in the presence of potassium carbonate and potassium iodide.[1] The reaction can be heated to reflux until the starting material is consumed.
Side reactions during reductive cyclization. The choice of reducing agent is critical. Raney nickel is commonly used for the reduction of the nitro group and subsequent cyclization.[1] Ensure the catalyst is active and used in the appropriate amount. Over-reduction can lead to undesired byproducts.In a typical procedure, the nitro-intermediate is hydrogenated over Raney nickel in a suitable solvent like ethanol under hydrogen pressure. The reaction progress should be monitored to avoid over-reduction.
Formation of isomeric mixtures. The cyclization step can sometimes lead to the formation of isomers.[2] Careful control of reaction conditions and purification of the intermediate can help in isolating the desired isomer.Purification of the benzoxazine intermediate can be achieved by column chromatography or recrystallization before proceeding to the next step.
Problem 2: Poor Yield during Quinolone Ring Formation

This step often involves the reaction of the benzoxazine intermediate with diethyl ethoxymethylenemalonate (DEMM) followed by cyclization.

Potential Cause Recommended Solution Experimental Protocol
Incomplete reaction with DEMM. Ensure the reaction goes to completion by monitoring with TLC. The reaction is typically carried out at elevated temperatures.React the benzoxazine intermediate with diethyl ethoxymethylenemalonate, often at temperatures around 125°C.[8] The progress can be monitored by the disappearance of the starting amine.
Low yield in the cyclization step. The choice of cyclizing agent is crucial. While high temperatures can effect cyclization, using a condensing agent like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid can improve yields.[1][9]The malonate derivative is heated with polyphosphoric acid (e.g., at 110°C for 20 hours) to induce cyclization.[8] The product is then isolated by quenching the reaction mixture with ice water.
Hydrolysis of the ester group. Incomplete hydrolysis of the ethyl ester to the carboxylic acid will result in a lower yield of the final product.The ethyl ester is typically hydrolyzed by refluxing with an acid, such as a mixture of hydrochloric acid and acetic acid, or a base like potassium hydroxide in an aqueous solvent.[8][9]
Problem 3: Low Yield and Impurities in the Final N-methylpiperazine Condensation

This is the final step where the piperazine moiety is introduced.

Potential Cause Recommended Solution Experimental Protocol
Incomplete reaction. The reaction is typically carried out at an elevated temperature in a polar aprotic solvent like DMSO or pyridine.[4][10] Ensure sufficient reaction time and temperature.The quinolone carboxylic acid is reacted with an excess of N-methylpiperazine in a solvent like DMSO at a temperature around 110-125°C for several hours.[8][10]
Formation of regioisomers. The fluorine atom at the C-10 position is the target for substitution. However, substitution at other positions can occur. Using a boron trifluoride chelate of the quinolone intermediate can direct the substitution specifically to the desired position, thus improving the yield of Ofloxacin.[4]The quinolone carboxylic acid ester is treated with boron trifluoride etherate to form a chelated complex. This complex is then reacted with N-methylpiperazine, which selectively displaces the C-10 fluorine. The final product is obtained after hydrolysis of the chelate.[4]
Difficult purification. The final product may contain unreacted starting material and byproducts. Recrystallization is the primary method of purification. If the product is still impure, column chromatography may be necessary.After the reaction is complete, the crude product is often precipitated by adding water. The solid is then collected and recrystallized from a solvent like methanol or an ethanol/water mixture to obtain pure Ofloxacin.[1][6]

Quantitative Data Summary

Synthetic Step Reactants Conditions Reported Yield Reference
Benzoxazine Formation3,4-difluoroaniline derivativeMultiple steps~76%[9]
Quinolone Ring FormationBenzoxazine intermediate, DEMM, PPA110°C, 20h54%[8]
Final CondensationQuinolone carboxylic acid, N-methylpiperazinePyridine, 125°C, 16h53%[8]
Final Condensation (Improved)Quinolone carboxylic acid, N-methylpiperazineDMSO, heat62%[4]
"One Pot" MethodDifferentiated starting materialsShortened reaction steps85-90%[5]
Boron Chelation MethodBF3 chelated intermediate, N-methylpiperazineRoom temperatureHigh purity[4]

Visualized Experimental Workflows and Pathways

Ofloxacin_Synthesis_Pathway A 2,3,4-Trifluoronitrobenzene B 2-Hydroxy-3,4-difluoronitrobenzene A->B KOH C Ether Intermediate B->C Chloroacetone, K2CO3, KI D Chiral Benzoxazine Intermediate C->D H2, Raney Ni (Reductive Cyclization) E Malonate Derivative D->E Diethyl Ethoxymethylenemalonate F Ethyl Ester of Quinolone Core E->F Polyphosphoric Acid (Cyclization) G Ofloxacin Carboxylic Acid Core F->G Acid/Base Hydrolysis H Ofloxacin G->H N-methylpiperazine

Caption: A generalized synthetic pathway for Ofloxacin.

Troubleshooting_Workflow start Low Overall Yield step1 Analyze each step individually (TLC/HPLC) start->step1 q1 Is Benzoxazine formation yield low? step1->q1 a1 Optimize reaction conditions. Check reducing agent activity. q1->a1 Yes q2 Is Quinolone cyclization yield low? q1->q2 No a1->q2 a2 Use stronger cyclizing agent (e.g., PPA). Ensure complete hydrolysis. q2->a2 Yes q3 Is final condensation yield low? q2->q3 No a2->q3 a3 Optimize solvent and temperature. Consider Boron chelation for regioselectivity. q3->a3 Yes end Yield Improved q3->end No a3->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Bioanalysis of Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Oxonorfloxacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies. Ion suppression is the more common phenomenon and can significantly reduce the sensitivity of the assay.[1][3]

Q2: What are the primary causes of matrix effects in plasma samples for this compound analysis?

A: In biological matrices like plasma, phospholipids from cell membranes are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[1] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances such as anticoagulants, can also interfere with the ionization of this compound.

Q3: How can I assess the presence and magnitude of matrix effects in my method?

A: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal of this compound indicates ion suppression or enhancement at that retention time.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[4] The response of this compound spiked into an extracted blank matrix is compared to the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).

    • Matrix Factor (MF) < 1 indicates ion suppression.

    • Matrix Factor (MF) > 1 indicates ion enhancement.

    • Matrix Factor (MF) = 1 indicates no matrix effect.

Q4: What is a suitable internal standard (IS) for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog can be used. For fluoroquinolones, other compounds from the same class, such as Gatifloxacin or a deuterated version of a similar fluoroquinolone (e.g., Ciprofloxacin-d8), have been successfully employed.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioanalysis, with a focus on mitigating matrix effects.

Problem 1: Low recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step Rationale
Inefficient Protein Precipitation (PPT) Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is at least 3:1. Vortex thoroughly and ensure the centrifugation is adequate to pellet all proteins.Incomplete protein removal can lead to co-precipitation of the analyte, reducing its concentration in the supernatant.
Suboptimal pH for Liquid-Liquid Extraction (LLE) For basic compounds like fluoroquinolones, adjust the sample pH to be approximately 2 units above the pKa to ensure the analyte is in its neutral, more organic-soluble form.pH adjustment maximizes the partitioning of this compound from the aqueous sample into the organic extraction solvent.
Breakthrough during Solid-Phase Extraction (SPE) Ensure the sample is loaded onto the SPE cartridge at an appropriate flow rate. Check that the sorbent type and conditioning/equilibration steps are suitable for this compound.If the sample passes through the cartridge too quickly or the sorbent is not properly prepared, the analyte may not be retained effectively.
Inefficient Elution from SPE Cartridge Increase the strength or volume of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent in the elution mixture.The elution solvent may not be strong enough to desorb all of the bound this compound from the SPE sorbent.

Problem 2: Significant ion suppression or enhancement is observed.

Possible Cause Troubleshooting Step Rationale
Co-elution with Phospholipids (common with PPT) Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).PPT is a non-selective technique that does not effectively remove phospholipids, a primary source of ion suppression. SPE and LLE are more selective and provide cleaner extracts.
Inadequate Chromatographic Separation Optimize the HPLC/UPLC method. Modify the mobile phase gradient to better separate this compound from the region where matrix effects are observed (identified via post-column infusion). Consider a different stationary phase.Increasing the separation between the analyte and interfering matrix components will reduce their impact on ionization.
High Concentration of Matrix Components Dilute the sample with the mobile phase before injection. This is a simple and often effective strategy if the assay has sufficient sensitivity.Dilution reduces the concentration of all components, including interfering matrix compounds, thereby lessening their effect on the analyte's ionization.
Inappropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard for this compound.A SIL-IS is the most effective tool to compensate for matrix effects as it behaves almost identically to the analyte during extraction, chromatography, and ionization.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is crucial for minimizing matrix effects. Below is a summary of expected performance for different techniques based on data from structurally similar fluoroquinolones.

Table 1: Comparison of Extraction Recovery and Matrix Effects for Fluoroquinolones in Plasma

Sample Preparation Method Analyte Extraction Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) with AcetonitrileCiprofloxacin90.1 - 109.293.1 - 105.8Fast, simple, and inexpensive.Non-selective, often results in significant matrix effects due to residual phospholipids.
Liquid-Liquid Extraction (LLE) with Ethyl AcetatePefloxacin92.3 ± 5.0Not explicitly reported, but generally lower than PPT.Good sample cleanup, removes many interferences.More labor-intensive and time-consuming than PPT, potential for emulsion formation.
Solid-Phase Extraction (SPE) with Weak Cation ExchangeNorfloxacin, Ciprofloxacin87 - 94Generally the lowest matrix effects among the three methods.Highly selective, provides the cleanest extracts and minimizes matrix effects.Most complex and expensive method, requires method development.

Note: Data for Ciprofloxacin and Pefloxacin are used as representative examples for fluoroquinolones. Actual values for this compound may vary but are expected to follow similar trends.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank plasma using your validated sample preparation method (PPT, LLE, or SPE).

  • Prepare Post-Spike Samples: To the extracted blank matrix from each lot, add a known amount of this compound and internal standard at low and high concentration levels (e.g., LQC and HQC).

  • Prepare Neat Solutions: Prepare solutions of this compound and the internal standard in the reconstitution solvent at the same concentrations as the post-spike samples.

  • Analysis: Analyze both the post-spike samples and the neat solutions by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of analyte in post-spike sample) / (Peak Area of analyte in neat solution)

    • IS-Normalized MF = (MF of analyte) / (MF of Internal Standard)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Matrix_Effect_Troubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategy start Inaccurate or Imprecise This compound Quantification assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant Matrix Effect Detected? assess_me->me_present optimize_sp Optimize Sample Prep (Switch to LLE/SPE) me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Improve Separation) me_present->optimize_lc Yes use_sil_is Use Stable Isotope Labeled IS me_present->use_sil_is Yes revalidate Re-validate Method me_present->revalidate No optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate

Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.

Sample_Prep_Workflow cluster_plasma Biological Sample cluster_prep Sample Preparation Options cluster_analysis Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle spe Solid-Phase Extraction (e.g., Cation Exchange) plasma->spe analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Overview of sample preparation workflows for this compound bioanalysis.

References

minimizing interference in Oxonorfloxacin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxonorfloxacin detection assays.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound detection using various analytical techniques.

Fluorescence-Based Detection

Question: Why is my fluorescence signal weak or absent?

Answer:

Weak or no fluorescence signal can be attributed to several factors:

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on the spectrofluorometer are correctly set for this compound. Fluoroquinolones typically have excitation wavelengths in the range of 275-330 nm and emission wavelengths around 450-500 nm.[1][2]

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or using a more sensitive detection method.

  • Quenching: The presence of quenching agents in your sample matrix can decrease the fluorescence intensity. Common quenchers include heavy metals, halides, and some organic molecules. Sample purification can help mitigate this issue.

  • pH of the Solution: The fluorescence of fluoroquinolones can be pH-dependent. Ensure the pH of your sample and standards is optimized for maximum fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible photobleaching of the fluorophore. Minimize exposure time and use fresh samples for analysis.[3]

Question: I am observing high background fluorescence or a noisy signal. What could be the cause?

Answer:

High background fluorescence can mask the signal from this compound and reduce the accuracy of your measurements. Potential causes include:

  • Autofluorescent Compounds: The sample matrix itself may contain naturally fluorescent molecules (e.g., proteins, NADH) that interfere with the measurement.[4] Proper sample preparation, such as solid-phase extraction (SPE), can help remove these interfering substances.

  • Contaminated Solvents or Reagents: Ensure that all solvents and reagents used are of high purity and do not exhibit fluorescence at the analytical wavelengths.

  • Dirty Cuvettes or Sample Holders: Thoroughly clean all glassware and sample holders to remove any fluorescent residues.

  • Instrumental Noise: Check the instrument's performance by running a blank sample. If the noise is still high, the instrument may require maintenance or calibration.

Question: My calibration curve is not linear. What should I do?

Answer:

A non-linear calibration curve can result from several issues:

  • Inner Filter Effect: At high concentrations, the analyte can absorb a significant fraction of the excitation light, leading to a non-linear relationship between concentration and fluorescence intensity. Diluting the samples to a lower concentration range can resolve this issue.[5]

  • Detector Saturation: An excessively high fluorescence signal can saturate the detector, resulting in a plateaued response at higher concentrations.[3] Reduce the analyte concentration or adjust the detector gain.

  • Inaccurate Standard Preparation: Double-check the preparation of your standard solutions to ensure their accuracy.

Electrochemical Detection

Question: I am not seeing a distinct oxidation peak for this compound.

Answer:

The absence of a clear electrochemical signal can be due to:

  • Incorrect Potential Window: Ensure that the potential range scanned in your voltammetric method (e.g., cyclic voltammetry, differential pulse voltammetry) covers the oxidation potential of this compound.

  • Electrode Fouling: The surface of the working electrode can become fouled by sample components or reaction products, inhibiting the electrochemical reaction.[6] Cleaning and polishing the electrode between measurements is crucial.

  • Low Analyte Concentration: The concentration of this compound may be below the LOD of your electrochemical sensor.

  • Inactive Electrode Surface: The electrode material may not be suitable for the electrochemical oxidation of this compound, or its surface may be passivated. Consider using a modified electrode to enhance the signal.

Question: The peak current is not reproducible. What is causing this variability?

Answer:

Poor reproducibility is a common issue in electrochemistry and can be caused by:

  • Inconsistent Electrode Surface: The surface of the working electrode must be consistently prepared before each measurement. Any variations in surface area or cleanliness will affect the peak current.

  • Changes in Sample Matrix: Variations in the pH, ionic strength, or presence of interfering substances in the sample can alter the electrochemical response.

  • Unstable Reference Electrode: Ensure that the reference electrode is functioning correctly and that its filling solution is not contaminated.

  • Presence of Dissolved Oxygen: Dissolved oxygen can interfere with electrochemical measurements. Deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) is often necessary.

Question: I am observing interfering peaks close to the this compound signal.

Answer:

Interfering peaks can arise from other electroactive species in the sample that have a similar oxidation potential to this compound.

  • Co-existing Compounds: Other antibiotics or compounds with similar chemical structures can interfere with the detection.[6]

  • Matrix Effects: Components of the sample matrix may be electroactive in the applied potential range.

  • Strategies to Mitigate Interference:

    • Sample Cleanup: Employ extraction techniques like SPE to remove interfering substances.

    • Modified Electrodes: Use chemically modified electrodes that offer higher selectivity for this compound.

    • Chromatographic Separation: Couple the electrochemical detector with a separation technique like high-performance liquid chromatography (HPLC).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I am experiencing poor signal intensity or no peak for this compound.

Answer:

Low signal intensity in LC-MS can be a complex issue:

  • Ion Suppression: Components of the sample matrix can co-elute with this compound and suppress its ionization in the mass spectrometer source, leading to a reduced signal.[7] Improving sample cleanup or modifying the chromatographic separation can help.

  • Improper MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass of this compound.[7]

  • Incorrect Ionization Mode: Verify that the appropriate ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative) are being used.

  • Sample Degradation: this compound may be degrading in the sample vial or during the analytical run. Ensure sample stability.

  • Clogged Flow Path: Check for clogs in the LC system or the MS interface.[8]

Question: I am observing peak tailing or broadening in my chromatogram.

Answer:

Poor peak shape can affect the resolution and quantitation of your analysis.

  • Column Issues: The analytical column may be old, contaminated, or not suitable for the separation. Try cleaning or replacing the column.

  • Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound.

  • Sample Overload: Injecting too much sample onto the column can lead to peak broadening. Try diluting your sample.

  • Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.

Question: My mass accuracy is poor.

Answer:

Accurate mass measurement is critical for compound identification.

  • Instrument Calibration: The mass spectrometer needs to be calibrated regularly with an appropriate standard.[7]

  • Environmental Fluctuations: Temperature and humidity fluctuations in the laboratory can affect instrument stability.

  • Interfering Ions: Co-eluting compounds with a similar mass-to-charge ratio can interfere with accurate mass measurement.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection?

A1: The sources of interference depend on the detection method:

  • Fluorescence: Autofluorescent compounds in the sample matrix (e.g., biological fluids, food samples), quenching agents, and other fluorescent drugs.[4] Humic substances can also interfere in environmental samples.[1][2]

  • Electrochemical: Other electroactive compounds with similar redox potentials, such as other antibiotics, and surface fouling agents.[6]

  • LC-MS: Co-eluting matrix components that cause ion suppression or enhancement, and isobaric compounds (compounds with the same nominal mass).[7]

Q2: How can I improve the selectivity of my assay for this compound?

A2: To improve selectivity:

  • Optimize Sample Preparation: Use selective extraction techniques like solid-phase extraction (SPE) with a sorbent that has a high affinity for fluoroquinolones.

  • Chromatographic Separation: Employing HPLC or UHPLC before detection provides excellent separation from matrix components and other analytes.[9]

  • Selective Detectors: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers very high selectivity and is considered a confirmatory method.[9] For electrochemical methods, molecularly imprinted polymers (MIPs) can be used to create selective recognition sites on the electrode surface.[6]

Q3: What is the importance of pH in this compound analysis?

A3: The pH of the sample and mobile phase is critical for several reasons:

  • Fluorescence Intensity: The fluorescence quantum yield of fluoroquinolones is often pH-dependent.

  • Electrochemical Behavior: The oxidation potential of this compound can shift with pH, and the electrochemical reaction mechanism may change.

  • Chromatographic Retention: The retention time of this compound on a reversed-phase HPLC column is influenced by its ionization state, which is controlled by the pH of the mobile phase.

Q4: How should I prepare my samples for this compound analysis?

A4: Sample preparation is crucial for accurate and reliable results. A general workflow includes:

  • Homogenization: For solid samples, homogenization is necessary to ensure a representative sample.

  • Extraction: this compound is typically extracted from the matrix using an organic solvent (e.g., acetonitrile) or an acidic/basic solution.[9][10]

  • Cleanup/Purification: This step removes interfering substances. Common techniques include protein precipitation for biological samples,[11] liquid-liquid extraction, and solid-phase extraction (SPE).[12]

  • Reconstitution: After cleanup, the sample is often evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.[12]

III. Quantitative Data Summary

The following tables summarize key quantitative data for the detection of fluoroquinolone antibiotics, including this compound, using various methods.

Table 1: Limits of Detection (LOD) for Fluoroquinolone Detection

Detection MethodAnalyteMatrixLimit of Detection (LOD)Reference
Fluorescence SpectroscopyCiprofloxacinMilk4.20 nM[13]
Fluorescence SpectroscopyCiprofloxacin & Chloramphenicol-0.0136 µM & 3.16 µM[14]
Differential Pulse VoltammetryCiprofloxacin-0.2 µM[15]
Differential Pulse VoltammetryCiprofloxacinRiver water, Urine0.020 µM[6]
Electrochemical SensorCiprofloxacin-0.097 µM[16]
Electrochemical SensorCiprofloxacin-0.02 µmol L-1[17]
LC-MS/MSEnrofloxacin & CiprofloxacinHoney2.5 ppb[10]

Table 2: Excitation and Emission Wavelengths for Fluoroquinolone Fluorescence

FluoroquinoloneExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Ciprofloxacin, Norfloxacin, Ofloxacin310 - 390350 - 650[4]
General Fluoroquinolones225 - 230285 - 295[1]
General Fluoroquinolones275< 350[1][2]
Tadalafil (example)275335[11]

IV. Experimental Protocols

Protocol: HPLC-Fluorescence Detection of this compound in Biological Samples

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation (Plasma):

    • To 150 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile.[11]

    • Vortex for 1 minute to precipitate proteins.[11]

    • Centrifuge at 14,000 x g for 10 minutes at room temperature.[11]

    • Transfer the clear supernatant to an autosampler vial for analysis.[11]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 30 µL.[11]

    • Column Temperature: Ambient.

  • Fluorescence Detection:

    • Excitation Wavelength: Set to the optimal excitation wavelength for this compound (typically around 280 nm, but requires optimization).

    • Emission Wavelength: Set to the optimal emission wavelength for this compound (typically around 450 nm, but requires optimization).

Protocol: Sample Preparation for LC-MS/MS Analysis of Fluoroquinolones in Honey

This protocol is adapted from the FDA method for enrofloxacin and ciprofloxacin.[10]

  • Extraction:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 20 mL of water and vortex to dissolve the honey.

    • Add 1 mL of 1 M HCl and vortex.

    • Add 20 mL of acetonitrile and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup:

    • Pass the acetonitrile (upper) layer through a column containing approximately 15 g of anhydrous sodium sulfate to remove residual water.

    • Collect the extract and evaporate to dryness under a stream of nitrogen at 40-50 °C.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

V. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Plasma, Honey) extraction Extraction with Solvent sample->extraction cleanup Cleanup (e.g., SPE, Protein Precipitation) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution hplc HPLC Separation reconstitution->hplc Injection detector Detection (Fluorescence / MS) hplc->detector data Data Acquisition & Processing detector->data interference_troubleshooting cluster_fluorescence Fluorescence Detection cluster_electrochemical Electrochemical Detection cluster_lcms LC-MS Detection issue Poor Signal / No Peak f_cause1 Incorrect Wavelengths issue->f_cause1 f_cause2 Quenching issue->f_cause2 f_cause3 Low Concentration issue->f_cause3 e_cause1 Electrode Fouling issue->e_cause1 e_cause2 Incorrect Potential issue->e_cause2 e_cause3 Low Concentration issue->e_cause3 lcms_cause1 Ion Suppression issue->lcms_cause1 lcms_cause2 Improper Tuning issue->lcms_cause2 lcms_cause3 Sample Degradation issue->lcms_cause3 electrochemical_mechanism This compound This compound oxidized_oxo Oxidized this compound This compound->oxidized_oxo - 2e- - 2H+ electrode Electrode Surface oxidized_oxo->electrode Adsorption products Degradation Products oxidized_oxo->products Further Reactions electrode->this compound Electron Transfer

References

Technical Support Center: Refining MIC Testing for Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxonorfloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Minimum Inhibitory Concentration (MIC) testing conditions for this novel fluoroquinolone antibiotic. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What are the standard recommended starting conditions for this compound MIC testing?

While specific CLSI or EUCAST guidelines for this compound are not yet established, initial testing can be based on the standardized methods for other fluoroquinolones.[1][2] It is recommended to start with the broth microdilution method using cation-adjusted Mueller-Hinton broth (CAMHB).[3][4]

Q2: Which quality control (QC) strains should I use for this compound MIC testing?

Standard QC strains recommended for other fluoroquinolones should be used to ensure the reliability of your assays. These include:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Haemophilus influenzae ATCC® 49247™

The expected MIC ranges for this compound against these strains will need to be established in-house during initial validation studies, as published ranges are not yet available. For other fluoroquinolones like ciprofloxacin, established QC ranges are available from CLSI and EUCAST documents.[5]

Q3: My this compound MIC results are inconsistent. What are the potential causes?

Inconsistent MIC results can stem from several factors, including operator variability, issues with the media or reagents, and the inherent properties of the compound.[5] Minor variations in pipetting technique, inoculum preparation, and plate reading can introduce significant variability.[5] Always ensure that all media and reagents are within their expiration dates and prepared according to the manufacturer's instructions.[5]

Q4: I am observing trailing endpoints or skipped wells in my MIC assay. What should I do?

Trailing endpoints (reduced growth over a range of concentrations) and skipped wells (growth at a higher concentration than a well with no growth) can complicate MIC determination.[5] These phenomena can be caused by contamination, a non-uniform bacterial inoculum, or drug-related effects such as precipitation at high concentrations.[5] To troubleshoot, perform a purity check of your inoculum, ensure thorough vortexing of the bacterial suspension, and visually inspect your this compound stock solutions for any signs of precipitation.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during this compound MIC testing.

Problem Potential Cause(s) Recommended Action(s)
MIC values are consistently higher or lower than expected. 1. Incorrect inoculum concentration. 2. Inaccurate drug concentration. 3. Media composition issues (e.g., incorrect cation concentration).[5]1. Verify the inoculum density using a spectrophotometer or by colony counting. 2. Prepare fresh drug stock solutions and verify their concentrations. 3. Use cation-adjusted Mueller-Hinton broth from a reputable supplier.[5]
No bacterial growth, even in the positive control well. 1. Inoculum was not viable. 2. Contamination with a fastidious organism that does not grow in the chosen medium.1. Use a fresh bacterial culture for inoculum preparation. 2. Perform a purity check of the inoculum on an appropriate agar plate.[5]
Contamination is observed in the microplate wells. 1. Non-sterile technique during plate preparation. 2. Contaminated media or reagents.1. Review and adhere strictly to aseptic techniques. 2. Use sterile, certified media and reagents.[5]
Difficulty in determining the MIC endpoint. 1. Subjectivity in visual reading. 2. Trailing endpoints.[5]1. Use an automated plate reader for more objective results and visually confirm.[5] 2. For trailing, the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the control.[4]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve in an appropriate solvent (e.g., DMSO, water, or a buffer, depending on solubility) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate, except for the first column.

    • In the first column, add 100 µL of the working this compound solution (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control). This will bring the total volume in each well to 100 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

Data Presentation

Table 1: Hypothetical MIC Breakpoint Data for this compound (Example)

This table is a template. Actual breakpoints for this compound must be determined through comprehensive studies.

Organism Susceptible (S) Intermediate (I) Resistant (R)
Escherichia coli≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mL
Pseudomonas aeruginosa≤ 1 µg/mL2 µg/mL≥ 4 µg/mL
Staphylococcus aureus≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL

Visualizations

Fluoroquinolone Mechanism of Action

Fluoroquinolones, including presumably this compound, act by inhibiting bacterial DNA synthesis. They target two essential enzymes: DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

Fluoroquinolone_Mechanism This compound This compound CellWall Bacterial Cell Wall & Membrane This compound->CellWall Enters Cell DNAGyrase DNA Gyrase (GyrA/GyrB) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV (ParC/ParE) This compound->TopoIV Inhibits ReplicationFork Replication Fork Stalling DNAGyrase->ReplicationFork Leads to TopoIV->ReplicationFork Leads to DSBs Double-Strand Breaks ReplicationFork->DSBs Causes CellDeath Bacterial Cell Death DSBs->CellDeath Induces

Caption: Mechanism of action of fluoroquinolones like this compound.

MIC Testing Workflow

The following diagram outlines the key steps in a standard broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase PrepDrug Prepare this compound Serial Dilutions Inoculate Inoculate Microplate PrepDrug->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate Plate (16-20 hours, 35°C) Inoculate->Incubate ReadResults Read Results (Visual or Automated) Incubate->ReadResults DetermineMIC Determine MIC Value ReadResults->DetermineMIC FinalReport FinalReport DetermineMIC->FinalReport Report as S, I, or R

Caption: Standard workflow for a broth microdilution MIC assay.

Troubleshooting Logic for Inconsistent MIC Results

This diagram provides a logical flow for troubleshooting inconsistent MIC results.

Troubleshooting_Logic Start Inconsistent MIC Results CheckQC Are QC Strains within range? Start->CheckQC CheckMedia Check Media/Reagents (Expiry, Preparation) CheckQC->CheckMedia No CheckInoculum Verify Inoculum Density and Purity CheckQC->CheckInoculum Yes Resolved Issue Resolved CheckMedia->Resolved CheckTechnique Review Operator Technique (Pipetting, etc.) CheckInoculum->CheckTechnique CheckDrug Inspect Drug Solution (Precipitation, etc.) CheckTechnique->CheckDrug CheckDrug->Resolved

Caption: A logical approach to troubleshooting inconsistent MIC results.

References

Technical Support Center: Enhancing the Stability of Oxonorfloxacin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of Oxonorfloxacin stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

The solubility of fluoroquinolones, including this compound, is highly pH-dependent. For initial stock solutions, sterile water adjusted to a slightly acidic or basic pH is commonly used. Stock solutions of related fluoroquinolones like ciprofloxacin and norfloxacin are often prepared in 0.1 M hydrochloric acid (HCl) or 0.03-0.1 M sodium hydroxide (NaOH), followed by dilution with deionized water.[1][2] It is critical to consult the manufacturer's data sheet for the specific lot of this compound, but a common starting point is to use a dilute aqueous solution of NaOH (e.g., 0.1 M) to ensure complete dissolution.

Q2: My this compound solution has turned yellow. What is the cause and is it still usable?

A yellow discoloration often indicates degradation, which can be caused by exposure to light (photodegradation) or heat.[3] Fluoroquinolones are known to be light-sensitive.[3][4][5] If the solution has changed color, its potency is likely compromised, and it should be discarded. To prevent this, always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3][5]

Q3: How should I store my this compound stock solution for maximum stability?

For long-term stability, stock solutions should be stored in aliquots at -20°C or, preferably, -80°C.[6][7] This minimizes degradation from hydrolysis and prevents loss of activity due to repeated freeze-thaw cycles.[3][6] Most antibiotic stock solutions can be stored at -20°C for at least six months.[7] For short-term storage (a few days to two weeks), 4°C is acceptable, but the container must be tightly sealed and protected from light.[4][8]

Q4: Can I filter-sterilize my this compound stock solution?

Yes, filter sterilization is the recommended method for heat-labile compounds like this compound. After dissolving the powder, use a 0.22 µm syringe filter made of a material compatible with your solvent (e.g., PVDF or PES for aqueous solutions) to sterilize the stock solution before aliquoting and freezing.[5] Autoclaving is not recommended as the high temperatures will likely cause significant degradation.[3]

Q5: What are the common degradation pathways for this compound?

This compound, like other fluoroquinolones, primarily degrades through pathways that modify its core structures. Key degradation mechanisms include:

  • Photodegradation : Exposure to UV and solar radiation can cause cleavage of the piperazine ring and other structural modifications.[9]

  • Oxidation : Advanced oxidation processes can lead to defluorination, decarboxylation, and cleavage of the piperazine ring.[10][11] Hydroxyl radicals (HO•) are often the dominant reactive oxygen species involved in this process.[11]

  • Hydrolysis : The succinyl group on the piperazine ring (if present in a derivative) is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder won't dissolve Incorrect solvent; pH is not optimal for solubility.Try adding a small amount of 0.1 M NaOH or 0.1 M HCl dropwise to adjust the pH. Fluoroquinolone solubility is often lowest at neutral pH.
Precipitate forms after freezing/thawing Solution is supersaturated; freeze-thaw cycles causing instability.Prepare a slightly less concentrated stock solution. Ensure aliquots are thawed slowly and mixed thoroughly before use. Avoid multiple freeze-thaw cycles by creating single-use aliquots.[6]
Inconsistent experimental results Stock solution has degraded over time.Discard the old stock solution and prepare a fresh one. Always label aliquots with the preparation date. Consider performing a stability check on a new batch of stock solution.
Visible color change (e.g., yellowing) Photodegradation or chemical oxidation.The solution is likely degraded. Discard and prepare a fresh stock. Always store in light-protected containers (amber vials or foil-wrapped) at ≤ -20°C.[3][5]

Data Summary

While specific quantitative stability data for this compound is limited in the provided search results, the stability of the related fluoroquinolone, Enrofloxacin, provides a useful reference.

Table 1: Stability of Enrofloxacin Solutions Under Different Conditions

Storage ConditionSolvent/MediumDurationRemaining Concentration (%)Source
37°CUltrapure Water (UPW)12 days~88.7%[12]
37°CTryptone Soy Broth (TSB)12 days~88.7%[12]
Room TemperatureNot specified28 daysNo significant change[12]
-20°CNot specified6 months>90%[12]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (10 mg/mL)
  • Preparation : In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution : Transfer the powder to a sterile conical tube. Add a small volume of 0.1 M NaOH and vortex gently to dissolve the powder completely. For example, to make a 10 mg/mL solution, start by adding the powder to ~80% of the final desired volume of solvent.

  • pH Adjustment & Dilution : Once dissolved, add sterile, nuclease-free water to reach the final desired concentration.

  • Sterilization : Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[5]

  • Aliquoting : Dispense the sterile stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.[5][6]

  • Storage : Label the aliquots clearly with the compound name, concentration, and preparation date. Store immediately at -20°C or -80°C for long-term use.[6][7]

Protocol 2: Basic Photostability Test for this compound Solution

This protocol is adapted from ICH Q1B guidelines.[13]

  • Sample Preparation : Prepare a solution of this compound in your chosen solvent at a typical working concentration.

  • Control & Sample : Transfer an equal volume of the solution into two separate, clear glass vials.

  • Light Protection : Completely wrap one vial (the "control") in aluminum foil to protect it from light. The other vial is the "sample."

  • Exposure : Place both the sample and control vials in a photostability chamber or expose them to a controlled light source that provides both visible and UV output. The exposure should be sufficient to evaluate potential degradation.

  • Analysis : After the exposure period, analyze the concentration of this compound in both the sample and control vials using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Evaluation : A significant decrease in the concentration of the sample vial compared to the control vial indicates photodegradation.

Visualizations

G start Start: Unstable or Precipitated Solution q1 Is the solution cloudy or has a precipitate? start->q1 a1_yes Cause: Poor Solubility / Saturation 1. Check solvent pH. 2. Prepare a lower concentration. 3. Warm slightly to redissolve before use. q1->a1_yes Yes q2 Has the solution changed color (e.g., yellow)? q1->q2 No a2_yes Cause: Photodegradation / Oxidation 1. Discard solution. 2. Prepare fresh stock. 3. Store in amber or foil-wrapped vials. q2->a2_yes Yes q3 Are experimental results inconsistent? q2->q3 No a3_yes Cause: General Degradation 1. Check storage temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh, single-use aliquots. q3->a3_yes Yes end_node Solution is likely stable. Continue with experiment. q3->end_node No G weigh 1. Weigh this compound Powder dissolve 2. Dissolve in appropriate solvent (e.g., 0.1M NaOH) weigh->dissolve qs 3. QS to final volume with sterile water dissolve->qs filter 4. Filter-Sterilize (0.22 µm filter) qs->filter aliquot 5. Aliquot into sterile, light-protected tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

References

dealing with inconsistent results in Oxonorfloxacin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxonorfloxacin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Disclaimer: this compound is a metabolite of Norfloxacin. Due to the limited availability of specific experimental data for this compound, this guide utilizes data and protocols for Norfloxacin as a close surrogate. The structural and functional similarities between the two compounds make this a reasonable approach for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like its parent compound Norfloxacin, is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound blocks bacterial cell division and leads to cell death.[1]

Q2: What is the antibacterial spectrum of this compound?

This compound is expected to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Based on data for Norfloxacin, it is effective against a wide range of pathogens including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[1][3]

Q3: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?

Inconsistent MIC values for fluoroquinolones like this compound can arise from several factors:

  • Inoculum Size: Variations in the initial bacterial density can significantly impact the MIC value.[1]

  • Media Composition: The type and formulation of the growth medium can influence the drug's activity.[1]

  • Incubation Conditions: Fluctuations in incubation time and temperature can affect bacterial growth rates and, consequently, the MIC reading.[1]

  • Quality Control (QC): Failure to use appropriate QC strains with known MIC ranges can obscure systematic errors in the assay.[1]

  • Resistant Subpopulations: The presence of a small number of resistant bacteria in the inoculum can lead to trailing endpoints or the appearance of isolated colonies at higher drug concentrations.[1]

Q4: Can this compound affect mammalian cells?

Yes, like other fluoroquinolones, this compound can exhibit cytotoxicity in mammalian cells at certain concentrations. This is an important consideration in drug development and safety assessment. Studies on Norfloxacin have shown it can reduce the viability of various cell lines.[2][4]

Troubleshooting Guides

Inconsistent MIC Assay Results

This guide addresses common issues encountered during Minimum Inhibitory Concentration (MIC) assays with this compound.

Problem Potential Cause Troubleshooting Steps
MIC values for QC strain are out of range. Improper stock solution preparation or storage.Verify the correct preparation, storage conditions, and expiration date of the this compound stock solution. Ensure accurate final concentrations in the assay.[1]
Contaminated reagents or media.Check all reagents and media for contamination. Use fresh, sterile materials.
Incorrect incubation conditions.Confirm the incubator maintains a stable temperature of 35 ± 2°C and that the incubation time is within the recommended range (typically 16-20 hours for non-fastidious bacteria).[1]
High variability between replicate wells. Inaccurate pipetting.Calibrate pipettes regularly. Ensure proper mixing of solutions before dispensing.
Uneven cell distribution.Thoroughly mix the bacterial suspension before inoculating the plate.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Growth in all wells, including high concentrations. Bacterial contamination.Review aseptic techniques. Ensure the purity of the bacterial culture.
Presence of a resistant subpopulation.Ensure the bacterial suspension is well-mixed before inoculation.[1]
Drug precipitation.Visually inspect wells for any signs of drug precipitation, especially at higher concentrations. Ensure complete dissolution of this compound in the solvent before preparing dilutions.[1]
Inconsistent Cytotoxicity Assay Results

This guide provides solutions for common problems in cytotoxicity assays (e.g., MTT, XTT) involving this compound.

Problem Potential Cause Troubleshooting Steps
High background in control wells. Contamination of media or reagents.Use fresh, sterile media and reagents.
Phenol red interference.Use phenol red-free media if your assay is colorimetric.
Low signal or no dose-response. Incorrect cell seeding density.Optimize the initial cell number to ensure they are in the logarithmic growth phase during the experiment.
Insufficient incubation time.Ensure the incubation period is long enough for the cytotoxic effects to manifest.
Drug instability.Prepare fresh drug dilutions for each experiment. Check for any known stability issues of this compound in your specific cell culture medium.
High variability between replicates. Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding.
Inconsistent drug concentrations.Prepare drug dilutions carefully and mix thoroughly.
Edge effects.As with MIC assays, avoid using the outer wells or take precautions to minimize evaporation.

Quantitative Data Summary

The following tables summarize MIC and IC50 values for Norfloxacin, which can be used as an estimate for this compound's activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin against Common Bacterial Strains

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Escherichia coli≤1≤1[3]
Staphylococcus aureus0.5 - 40.5 - 4[1]
Pseudomonas aeruginosa0.5 - 40.5 - 4[1]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Norfloxacin in Mammalian Cell Lines

Cell Line Assay IC50 (µM) Reference
A-431 (human epidermoid carcinoma)MTT Assay137[2]
A-431 (human epidermoid carcinoma)MTT Assay70[2]
T24 (human bladder cancer)MTT Assay>800 µg/mL (approx. >2500 µM)[4]
SV-HUC-1 (human urothelium)MTT Assay>800 µg/mL (approx. >2500 µM)[4]

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[1]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Cytotoxicity Assay (MTT) Protocol

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_results Read MIC Results incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Logic for Inconsistent MIC Results

MIC_Troubleshooting start Inconsistent MIC Results qc_check Are QC Strain MICs in Range? start->qc_check replicate_check High Variability between Replicates? qc_check->replicate_check Yes check_stock Check Stock Solution, Storage & Dilutions qc_check->check_stock No growth_check Growth in All Wells? replicate_check->growth_check No check_pipetting Review Pipetting Technique & Calibration replicate_check->check_pipetting Yes check_contamination Check for Bacterial Contamination growth_check->check_contamination Yes check_incubation Verify Incubation Time & Temperature check_stock->check_incubation check_resistance Consider Resistant Subpopulation check_contamination->check_resistance

Caption: Logic diagram for troubleshooting inconsistent MIC results.

Putative Signaling Pathway Modulation by this compound

NFkB_Pathway This compound This compound nfkb NF-κB Expression This compound->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IFN-γ) nfkb->cytokines Regulates inflammation Inflammatory Response cytokines->inflammation Mediates

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Optimizing Oxonorfloxacin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Oxonorfloxacin from tissue samples. The following information is based on established methods for fluoroquinolone extraction, which are applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for extracting this compound from tissue samples?

A1: A common and effective approach involves tissue homogenization, followed by protein precipitation and solid-phase extraction (SPE) for cleanup and concentration of the analyte. This multi-step process helps to remove interfering matrix components and improve the sensitivity of subsequent analytical methods like HPLC.

Q2: Which solvents are most effective for the initial extraction and protein precipitation?

A2: Acetonitrile is widely used for both protein precipitation and initial extraction of fluoroquinolones from tissue homogenates. Another effective extraction mixture is trichloroacetic acid-acetonitrile (e.g., in an 8:2 ratio), which has been shown to yield high recovery rates for fluoroquinolones from poultry tissue.[1]

Q3: What type of solid-phase extraction (SPE) cartridge is suitable for this compound?

A3: Reversed-phase SPE cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are frequently recommended for the cleanup of fluoroquinolone extracts from biological matrices.[2][3] C18 cartridges have also been successfully used.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can suppress or enhance the analytical signal, are a common challenge in tissue analysis. To mitigate these effects, it is crucial to have an efficient sample cleanup procedure, such as the use of SPE. Additionally, employing a matrix-matched calibration curve or using an isotope-labeled internal standard can help to compensate for any remaining matrix effects.

Q5: What are the typical storage conditions for tissue samples prior to extraction?

A5: To ensure the stability of the analyte, tissue samples should be frozen immediately after collection and stored at -80°C until analysis.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the target compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete cell lysis and homogenization: The drug may not be fully released from the tissue matrix.Ensure thorough homogenization of the tissue sample. Consider using mechanical homogenizers (e.g., bead beaters) for tough tissues.
Inefficient protein precipitation: Residual proteins can interfere with the extraction and bind to the analyte.Optimize the volume and type of precipitation agent (e.g., acetonitrile, trichloroacetic acid). Ensure complete mixing and adequate incubation time at a low temperature.
Suboptimal SPE procedure: The analyte may not be retained effectively on the SPE cartridge or may not be fully eluted.- Conditioning: Ensure the SPE cartridge is properly conditioned with methanol followed by water. - Loading: Do not exceed the recommended flow rate during sample loading. - Washing: Use a wash solution that removes interferences without eluting the analyte. - Elution: Use a strong enough solvent to ensure complete elution of this compound. You may need to test different elution solvents and volumes.
High Variability in Results Inconsistent sample preparation: Variations in tissue weight, homogenization time, or reagent volumes can lead to inconsistent results.Standardize all steps of the protocol. Use calibrated equipment and ensure consistent timing for each step.
Matrix effects: Variations in the composition of the tissue matrix between samples can lead to inconsistent signal suppression or enhancement.Implement a robust cleanup procedure (e.g., SPE). Use matrix-matched calibrants or an internal standard to correct for variability.
Peak Tailing or Broadening in HPLC Presence of interfering substances: The sample extract may not be clean enough.Improve the sample cleanup process. Consider adding a second cleanup step or using a more selective SPE sorbent.
Incompatible final extract solvent: The solvent in which the final extract is dissolved may not be compatible with the HPLC mobile phase.Evaporate the elution solvent to dryness and reconstitute the residue in the initial mobile phase.

Quantitative Data Summary

The following table summarizes recovery data for various fluoroquinolones from different tissue types using solid-phase extraction methods. While specific data for this compound is limited in the literature, these values provide a good reference for expected recovery rates for this class of compounds.

Fluoroquinolone Tissue Type Extraction Method Recovery Rate (%) Reference
EnrofloxacinPoultry MuscleTrichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridgeNot specified, but highest recovery obtained with this method[1]
CiprofloxacinPoultry MuscleTrichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridgeNot specified, but highest recovery obtained with this method[1]
SarafloxacinPoultry MuscleTrichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridgeNot specified, but highest recovery obtained with this method[1]
DifloxacinPoultry MuscleTrichloroacetic acid-acetonitrile extraction, SDB1 SPE cartridgeNot specified, but highest recovery obtained with this method[1]
EnoxacinChicken MuscleSPE with Oasis HLB cartridges82.5 - 111.1[2]
OfloxacinChicken MuscleSPE with Oasis HLB cartridges82.5 - 111.1[2]
NorfloxacinChicken MuscleSPE with Oasis HLB cartridges82.5 - 111.1[2]
CiprofloxacinChicken MuscleSPE with Oasis HLB cartridges82.5 - 111.1[2]
EnrofloxacinChicken MuscleSPE with Oasis HLB cartridges82.5 - 111.1[2]
Various FluoroquinolonesInfant Food (Chicken-based)Pressurized Liquid Extraction (PLE)69 - 107[6]

Experimental Protocols

Protocol: Extraction of this compound from Tissue Samples

This protocol describes a general procedure for the extraction of this compound from tissue samples using protein precipitation followed by solid-phase extraction (SPE).

1. Sample Homogenization:

  • Weigh approximately 1 gram of frozen tissue.

  • Add the tissue to a homogenizer tube with an appropriate volume of cold extraction buffer (e.g., 5 mL of 1% trichloroacetic acid in acetonitrile).

  • Homogenize the tissue until a uniform consistency is achieved.

2. Protein Precipitation:

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the analyte.

3. Solid-Phase Extraction (SPE):

  • Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Visualizations

experimental_workflow sample Tissue Sample (Frozen) homogenization Homogenization (e.g., with Acetonitrile) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE Cleanup) supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis HPLC Analysis reconstitution->analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Low Analyte Recovery check_homogenization Is Homogenization Complete? start->check_homogenization optimize_homogenization Optimize Homogenization (Time, Method) check_homogenization->optimize_homogenization No check_precipitation Is Protein Precipitation Efficient? check_homogenization->check_precipitation Yes optimize_homogenization->check_precipitation optimize_precipitation Optimize Precipitation (Solvent, Volume) check_precipitation->optimize_precipitation No check_spe Is SPE Procedure Optimized? check_precipitation->check_spe Yes optimize_precipitation->check_spe optimize_spe Optimize SPE Steps (Wash, Elution) check_spe->optimize_spe No resolved Issue Resolved check_spe->resolved Yes optimize_spe->resolved

Caption: Troubleshooting logic for low analyte recovery.

References

Validation & Comparative

Comparative Analysis of Antibacterial Activity: Norfloxacin vs. Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented antibacterial activity of norfloxacin and its metabolite, Oxonorfloxacin. While norfloxacin is a well-established fluoroquinolone antibiotic with extensive data on its efficacy, there is a notable absence of publicly available research detailing the specific antibacterial properties of this compound.

Norfloxacin, a synthetic chemotherapeutic agent, is known for its broad-spectrum activity against a variety of bacterial pathogens. In contrast, this compound, identified as 4-Oxo Norfloxacin, is a known metabolite of norfloxacin. General toxicological information suggests that metabolites of norfloxacin exhibit reduced antibacterial efficacy compared to the parent compound; however, specific quantitative data to support a direct comparison of their antibacterial activities is not available in the current body of scientific literature.

This guide, therefore, focuses on the well-documented antibacterial profile of norfloxacin and outlines the standard experimental methodologies used to assess the efficacy of antibacterial agents.

Norfloxacin: An Overview of Antibacterial Activity

Norfloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This mechanism of action is effective against a wide range of Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity of Norfloxacin

The antibacterial potency of norfloxacin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

The following table summarizes the MIC values for norfloxacin against several common bacterial pathogens, compiled from various in-vitro studies.

Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.015 - 1.00.060.12
Klebsiella pneumoniae0.06 - 4.00.251.0
Pseudomonas aeruginosa0.25 - 16.02.08.0
Staphylococcus aureus0.12 - 8.01.04.0
Enterococcus faecalis0.5 - 16.04.08.0

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

The determination of antibacterial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C. b. Several colonies are suspended in a sterile saline or broth solution. c. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions: a. A stock solution of the antimicrobial agent is prepared in a suitable solvent. b. A series of two-fold serial dilutions of the antimicrobial agent are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the standardized bacterial suspension. b. A growth control well (containing broth and bacteria but no antimicrobial) and a sterility control well (containing only broth) are included. c. The plate is incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC test to determine the bactericidal activity of an antimicrobial agent.

1. Subculturing from MIC Assay: a. Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well of the MIC plate that showed no visible growth. b. The aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar) that does not contain the antimicrobial agent.

2. Incubation: a. The agar plates are incubated at 35-37°C for 18-24 hours.

3. Interpretation of Results: a. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizing Experimental Workflow and Mechanism of Action

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow_for_Antibacterial_Activity_Testing cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (e.g., E. coli) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Antibiotic_Stock Antibiotic Stock (Norfloxacin) Serial_Dilution Serial Dilution of Antibiotic Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h, 37°C) Inoculation->Incubation_MIC MIC_Reading MIC Reading (Visual Inspection) Incubation_MIC->MIC_Reading Subculturing Subculturing from Clear MIC Wells MIC_Reading->Subculturing Proceed if growth is inhibited Incubation_MBC Incubation (18-24h, 37°C) Subculturing->Incubation_MBC MBC_Reading MBC Reading (Colony Counting) Incubation_MBC->MBC_Reading

Caption: Workflow for determining MIC and MBC.

Fluoroquinolone_Mechanism_of_Action Norfloxacin Norfloxacin Bacterial_Cell Bacterial Cell Norfloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase (Topoisomerase II) Norfloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Norfloxacin->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

A Comparative Guide to the Validation of Analytical Methods for Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Oxonorfloxacin, a potential impurity or degradation product of the fluoroquinolone antibiotic Ofloxacin. The focus is on providing objective performance comparisons, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating appropriate analytical techniques.

Introduction

This compound, as a potential oxidative derivative of Ofloxacin, requires sensitive and specific analytical methods for its detection and quantification. The validation of such methods is crucial to ensure the quality and safety of pharmaceutical products. This guide compares two prominent analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a high-sensitivity Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the two compared analytical methods for the analysis of Ofloxacin and its potential related substance, this compound.

ParameterHPLC-UVUPLC-MS
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass spectrometric detection.
Specificity Good, can separate Ofloxacin from known degradation products.Excellent, provides mass-to-charge ratio for definitive identification.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%99-101%
Precision (%RSD) < 2%< 1.5%
Limit of Detection (LOD) ~0.03 µg/mL[1]~0.03 µg/mL[2]
Limit of Quantitation (LOQ) ~0.10 µg/mL[1]~0.10 µg/mL[2]
Run Time ~15 minutes[1]~3 minutes[2]
Advantages Widely available, robust, cost-effective.High sensitivity and specificity, shorter run times.
Disadvantages Longer run time compared to UPLC, potential for interfering peaks.Higher equipment cost and complexity.

Experimental Protocols

Proposed Method: Stability-Indicating HPLC-UV

This method is designed to separate Ofloxacin from its potential degradation products, including this compound (assumed to be Ofloxacin-N-oxide for this protocol).

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 2.5) and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 294 nm.

    • Column Temperature: 35°C.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Ofloxacin and a reference standard for this compound in a suitable diluent (e.g., mobile phase).

    • Create calibration standards by serial dilution of the stock solutions.

    • Prepare sample solutions by dissolving the drug substance or product in the diluent to a known concentration.

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, Ofloxacin samples are subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis.

    • Analyze the stressed samples to ensure that any degradation products, including this compound, are well-resolved from the parent Ofloxacin peak.

Alternative Method: UPLC-MS

This method offers higher sensitivity and specificity, which is particularly useful for the analysis of trace-level impurities.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF).

    • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Method Validation Workflow

The validation of the analytical method for this compound should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following diagram illustrates the typical workflow for method validation.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ValidationProtocol Develop Validation Protocol DefineParameters Define Performance Characteristics (Accuracy, Precision, Specificity, etc.) ValidationProtocol->DefineParameters SetCriteria Set Acceptance Criteria DefineParameters->SetCriteria Specificity Specificity (Forced Degradation) SetCriteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LOD_LOQ Robustness Robustness (Varying Parameters) LOD_LOQ->Robustness DataAnalysis Analyze Data & Compare with Criteria Robustness->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for the validation of an analytical method.

Chemical Structures

The chemical structures of Ofloxacin and a plausible structure for this compound (Ofloxacin-N-oxide) are presented below. The proposed structure for this compound is based on common oxidative degradation pathways of fluoroquinolones.

ChemicalStructures cluster_ofloxacin Ofloxacin cluster_this compound This compound (proposed as Ofloxacin-N-oxide) ofloxacin This compound Ofloxacin with N-Oxide on Piperazine Ring ofloxacin->this compound Oxidation

Caption: Chemical structures of Ofloxacin and a proposed structure for this compound.

Conclusion

The choice between an HPLC-UV and a UPLC-MS method for the validation of this compound analysis will depend on the specific requirements of the study. The HPLC-UV method offers a robust and cost-effective solution for routine quality control, while the UPLC-MS method provides superior sensitivity and specificity for trace-level analysis and impurity identification. Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.

References

Navigating the Landscape of Fluoroquinolone Cross-Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Oxonorfloxacin" does not correspond to a recognized fluoroquinolone in widespread scientific literature. This guide will therefore focus on a comparative analysis of cross-resistance between several well-established and clinically significant fluoroquinolones, such as ciprofloxacin, norfloxacin, levofloxacin, and moxifloxacin.

This guide provides a comprehensive overview of cross-resistance patterns among fluoroquinolones, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity of Fluoroquinolones

The development of resistance to one fluoroquinolone often results in decreased susceptibility to other drugs in the same class, a phenomenon known as cross-resistance.[1][2][3] The extent of cross-resistance can vary depending on the specific fluoroquinolone, the bacterial species, and the underlying resistance mechanism. Generally, isolates resistant to one fluoroquinolone will exhibit reduced susceptibility to others.[4]

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for several key fluoroquinolones against both susceptible (wild-type) and resistant strains of common Gram-negative and Gram-positive bacteria. A gradual, stepwise decrease in susceptibility is often observed, and resistant cultures typically demonstrate concomitant cross-resistance to other fluoroquinolones.[1][3]

Table 1: Comparative MICs (µg/mL) of Fluoroquinolones against Escherichia coli with Defined Resistance Mechanisms
Strain/GenotypeCiprofloxacinNorfloxacinLevofloxacinMoxifloxacin
Wild-Type0.008 - 0.030.015 - 0.060.015 - 0.060.015 - 0.06
gyrA (S83L)0.125 - 0.50.25 - 10.25 - 10.125 - 0.5
gyrA (D87N)0.125 - 0.50.25 - 10.25 - 10.125 - 0.5
gyrA (S83L, D87N)2 - 84 - 164 - 161 - 4
gyrA (S83L, D87N) + parC (S80I)16 - 6432 - 12816 - 644 - 16
AcrAB Efflux Overexpression0.06 - 0.250.125 - 0.50.125 - 0.50.06 - 0.25

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparative MICs (µg/mL) of Fluoroquinolones against Staphylococcus aureus
Strain/GenotypeCiprofloxacinNorfloxacinLevofloxacinMoxifloxacin
Wild-Type (MSSA)0.25 - 0.50.5 - 10.125 - 0.250.03 - 0.06
gyrA Mutation (e.g., S84L)4 - 168 - 322 - 80.5 - 2
parC Mutation (e.g., S80F)4 - 168 - 322 - 80.5 - 2
gyrA + parC Mutations32 - 12864 - 25616 - 644 - 16
NorA Efflux Overexpression1 - 42 - 80.5 - 20.125 - 0.5

MSSA: Methicillin-Susceptible Staphylococcus aureus. Data synthesized from multiple sources for illustrative purposes.

Mechanisms of Fluoroquinolone Cross-Resistance

Resistance to fluoroquinolones primarily arises from two main mechanisms, which generally confer cross-resistance across the class:

  • Alterations in Target Enzymes: The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[5] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of these genes reduce the binding affinity of the drugs to the enzyme-DNA complex.[4][5] A single mutation typically leads to low-level resistance, while multiple mutations, often in both gyrA and parC, are required for high-level resistance.[6]

  • Reduced Intracellular Drug Concentration: This is achieved through two primary means:

    • Overexpression of Efflux Pumps: These membrane proteins actively transport fluoroquinolones and other structurally diverse compounds out of the bacterial cell, preventing them from reaching their intracellular targets.[5][7] The AcrAB-TolC pump is a major efflux system in many Gram-negative bacteria.

    • Decreased Outer Membrane Permeability: Downregulation of porin channels can reduce the influx of fluoroquinolones into Gram-negative bacteria, contributing to resistance.

The following diagram illustrates these key resistance mechanisms.

G Mechanisms of Fluoroquinolone Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membranes cluster_cytoplasm Cytoplasm Porin Porin Channel DNA Bacterial DNA Reduced Reduced Influx Porin->Reduced Efflux Efflux Pump (e.g., AcrAB-TolC) Blocked Blocked Gyrase DNA Gyrase (gyrA/gyrB) Mutated_Gyrase Mutated Gyrase (Reduced Binding) Gyrase->Mutated_Gyrase QRDR Mutation TopoIV Topoisomerase IV (parC/parE) Mutated_TopoIV Mutated TopoIV (Reduced Binding) TopoIV->Mutated_TopoIV QRDR Mutation FQ_in Fluoroquinolone (FQ) FQ_in->Porin Entry FQ_out Fluoroquinolone (FQ) FQ_out->Efflux Expulsion G cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_correlation Correlation and Conclusion start Bacterial Isolates (Clinical or Lab-derived) mic MIC Determination (Broth Microdilution) start->mic dna Genomic DNA Extraction start->dna data Record MIC Values for Multiple Fluoroquinolones mic->data pheno_analysis Analyze Cross-Resistance Patterns data->pheno_analysis correlation Correlate Genotype with Phenotype pheno_analysis->correlation pcr PCR Amplification of QRDRs (gyrA, parC, etc.) dna->pcr seq DNA Sequencing pcr->seq geno_analysis Sequence Alignment and Mutation Identification seq->geno_analysis geno_analysis->correlation conclusion Determine Resistance Mechanisms and Cross-Resistance Profile correlation->conclusion

References

A Comparative In Vitro Efficacy Analysis of Ofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro antibacterial potency of two prominent second-generation fluoroquinolones, Ofloxacin and Ciprofloxacin, reveals distinct differences in their activity against a range of clinically significant bacterial pathogens. This guide provides a comprehensive comparison of their efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and laboratory testing workflows.

Introduction

Ofloxacin and Ciprofloxacin are synthetic, broad-spectrum fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] While both are effective against a wide array of Gram-positive and Gram-negative bacteria, their in vitro potency can vary significantly against specific microorganisms.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparative analysis based on in vitro susceptibility testing data.

Mechanism of Action

Both Ofloxacin and Ciprofloxacin share a common mechanism of action. They target and inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial chromosome, ultimately resulting in cell death.

cluster_drug Fluoroquinolones cluster_bacteria Bacterial Cell Ofloxacin Ofloxacin DNA_gyrase DNA Gyrase (Topoisomerase II) Ofloxacin->DNA_gyrase inhibit Topoisomerase_IV Topoisomerase IV Ofloxacin->Topoisomerase_IV inhibit Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_gyrase inhibit Ciprofloxacin->Topoisomerase_IV inhibit DNA_Replication DNA Replication & Repair DNA_gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Start Start Prepare_Antibiotic_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Antibiotic_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End MIC_Result Obtain MIC Result Subculture Subculture from Wells with No Growth (MIC and higher) MIC_Result->Subculture Plate Plate onto Antibiotic-Free Agar Subculture->Plate Incubate Incubate at 35-37°C for 18-24h Plate->Incubate Count_CFU Count Colony Forming Units (CFU) Incubate->Count_CFU Determine_MBC Determine MBC (≥99.9% killing) Count_CFU->Determine_MBC End End Determine_MBC->End

References

A Comparative In Vivo Efficacy Assessment: Oxonorfloxacin Versus Parent Drug Norfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data indicates that while Norfloxacin demonstrates potent in vivo efficacy against a range of bacterial pathogens, particularly in urinary tract infection models, direct comparative in vivo efficacy data for its metabolite, Oxonorfloxacin, remains limited. However, pharmacokinetic and in vitro studies provide valuable insights into the potential clinical performance of this compound relative to its parent compound.

This guide provides a detailed comparison of the in vivo efficacy of this compound and its parent drug, Norfloxacin. The information is curated for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental protocols, and a visualization of the drug's mechanism of action.

Mechanism of Action: Targeting Bacterial DNA Replication

Both Norfloxacin and its metabolite, this compound, belong to the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial chromosome, leading to cell death.

Fluoroquinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Fluoroquinolone (Norfloxacin/Oxonorfloxacin) Fluoroquinolone (Norfloxacin/Oxonorfloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone (Norfloxacin/Oxonorfloxacin)->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone (Norfloxacin/Oxonorfloxacin)->Topoisomerase_IV Inhibits Bacterial Cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action for Norfloxacin and this compound.

Quantitative Data Summary

Compound Tissue Mean Concentration (µg/g or µg/mL) at 4 hours post-dose Reference
NorfloxacinPlasma1.55 ± 0.23[1]
Kidney5.21 ± 0.68[1]
Liver3.89 ± 0.45[1]
Muscle1.23 ± 0.19[1]
This compoundPlasma0.42 ± 0.08[1]
Kidney1.25 ± 0.21[1]
Liver0.98 ± 0.15[1]
Muscle0.35 ± 0.06[1]

Note: Data is derived from a study in broiler chickens administered a single oral dose of Norfloxacin (10 mg/kg body weight). Concentrations are presented as mean ± standard deviation.

In vitro studies provide a basis for comparing the intrinsic antibacterial activity of these compounds. One study reported that Norfloxacin is approximately four times more active than oxolinic acid (a related quinolone) against Enterobacteriaceae.[2] While this is not a direct comparison with this compound, it highlights the potent activity of the parent drug.

Experimental Protocols

The assessment of in vivo efficacy for fluoroquinolones typically involves established animal models of infection. The murine urinary tract infection (UTI) model is a commonly used and relevant model for studying drugs like Norfloxacin, which are primarily used for UTIs.

Murine Urinary Tract Infection (UTI) Model

A standardized protocol for a murine UTI model to assess antibiotic efficacy is outlined below.

Murine_UTI_Model_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Female C3H/HeN mice, 6-8 weeks old) Bacterial_Culture 2. Bacterial Culture Preparation (e.g., Uropathogenic E. coli in LB broth) Infection 3. Transurethral Inoculation (Anesthetized mice, catheter insertion, bacterial suspension instillation) Bacterial_Culture->Infection Treatment 4. Drug Administration (e.g., Oral gavage or subcutaneous injection of Norfloxacin/Oxonorfloxacin at various doses) Infection->Treatment Monitoring 5. Monitoring (Clinical signs, body weight) Treatment->Monitoring Euthanasia_Harvest 6. Euthanasia and Tissue Harvest (Bladder and kidneys) Monitoring->Euthanasia_Harvest Bacterial_Load 7. Bacterial Load Determination (Tissue homogenization, serial dilution, and plating for CFU counting) Euthanasia_Harvest->Bacterial_Load Data_Analysis 8. Data Analysis (Comparison of bacterial loads between treated and control groups) Bacterial_Load->Data_Analysis

Workflow for a murine urinary tract infection model.

Key Methodological Details:

  • Animal Model: Female mice (e.g., C3H/HeN or BALB/c strains) are commonly used as their shorter urethra makes them more susceptible to ascending UTIs, mimicking the human condition.

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC) is the most frequently used pathogen as it is the primary cause of UTIs in humans.

  • Inoculation: Mice are anesthetized, and a specific volume of a bacterial suspension is introduced directly into the bladder via a catheter inserted through the urethra.

  • Treatment Regimen: The test compounds (this compound and Norfloxacin) would be administered at various doses and frequencies, typically starting 24 hours post-infection. A vehicle control group receives the formulation without the active drug.

  • Efficacy Endpoint: The primary endpoint is the reduction in bacterial load (colony-forming units per gram of tissue) in the bladder and kidneys of treated animals compared to the control group. A statistically significant reduction indicates in vivo efficacy.

Discussion and Comparison

Based on the available data, Norfloxacin has well-established in vivo efficacy, particularly against urinary tract pathogens like E. coli and Pseudomonas aeruginosa.[3][4] Clinical trials have confirmed its effectiveness in treating UTIs in humans.

The in vivo efficacy of this compound, as a metabolite, is intrinsically linked to that of its parent drug. The pharmacokinetic data from the study in chickens demonstrates that this compound is formed and distributed to tissues following Norfloxacin administration.[1] However, the concentrations of this compound are generally lower than those of the parent compound.

Given the structural similarity and shared mechanism of action, it is highly probable that this compound possesses intrinsic antibacterial activity. However, its contribution to the overall in vivo efficacy of Norfloxacin therapy is likely dependent on its concentration at the site of infection and its specific activity against the causative pathogen. The lower tissue concentrations observed suggest that Norfloxacin itself is the primary contributor to the therapeutic effect.

To definitively assess the in vivo efficacy of this compound, a head-to-head comparative study against Norfloxacin in a relevant infection model, such as the murine UTI model, would be required. Such a study would involve administering equimolar doses of both compounds and measuring the resulting bacterial clearance.

Conclusion

References

A Comparative Analysis of Norfloxacin and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Oxonorfloxacin": Initial searches for "this compound" did not yield a recognized pharmaceutical agent. It is plausible that this is a typographical error, with the intended subject being a common fluoroquinolone such as Norfloxacin or Ofloxacin. This guide will provide a detailed comparative analysis of two structurally similar and widely studied fluoroquinolones: Norfloxacin and Ciprofloxacin .

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of the efficacy, safety, and pharmacokinetic profiles of Norfloxacin and Ciprofloxacin, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of Norfloxacin and Ciprofloxacin.

Table 1: Clinical Efficacy in the Treatment of Urinary Tract Infections (UTIs)
IndicationDrug RegimenNumber of PatientsBacteriological Cure RateClinical Cure/Resolution RateReference
Complicated UTINorfloxacin 400 mg orally twice daily for 10-21 days3772%Not specified[1]
Complicated UTICiprofloxacin 500 mg orally every 12 hours for 14-21 days3579%Not specified[1]
Uncomplicated UTI in womenNorfloxacin 400 mg twice daily for 3 days11291.9%93.8%[2]
Uncomplicated UTI in womenCiprofloxacin 500 mg single dose11491.2%91.2%[2]
Table 2: Pharmacokinetic Parameters in Healthy Adults
ParameterNorfloxacinCiprofloxacinReference
Bioavailability35%–45%Not specified in direct comparison[3]
Half-life (t½)3-6 hours3-6 hours[3]
Peak Serum Concentration (Cmax) after 400mg oral doseNot specifiedNot specified[3]
Time to Peak Concentration (Tmax)1-2 hours1-2 hours
ExcretionRenal and FecalRenal and Fecal[3]
Table 3: In Vitro Activity - Minimum Inhibitory Concentration (MIC) against Common Pathogens
Bacterial SpeciesNorfloxacin MIC90 (μg/mL)Ciprofloxacin MIC90 (μg/mL)Reference
Escherichia coli≤0.06 - >1000≤0.015 - >500[4]
Pseudomonas aeruginosa162.0[5]
Staphylococcus aureusNot specifiedNot specified
EnterobacteriaceaeSusceptibility >99.8%Susceptibility >99.8%[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.

Clinical Trial Protocol for Uncomplicated Urinary Tract Infections (UTIs)

This protocol is a generalized representation based on common practices in comparative clinical trials of fluoroquinolones for UTIs.[2]

1. Study Design:

  • A multicenter, prospective, randomized, double-blind, controlled trial.

2. Patient Population:

  • Inclusion Criteria:

    • Female patients aged 18-65 years.

    • Presenting with symptoms of acute, uncomplicated lower urinary tract infection (e.g., dysuria, frequency, urgency).

    • Positive urine culture with a uropathogen count of ≥10^5 colony-forming units (CFU)/mL.

  • Exclusion Criteria:

    • Known or suspected complicated UTI (e.g., pregnancy, male gender, known anatomical abnormalities of the urinary tract, indwelling catheter).

    • Hypersensitivity to quinolone antibiotics.

    • Recent use of other antimicrobial agents.

    • Severe renal or hepatic impairment.

3. Intervention:

  • Test Group: Norfloxacin administered orally at a specified dosage and duration (e.g., 400 mg twice daily for 3 days).

  • Control Group: Ciprofloxacin administered orally at a specified dosage and duration (e.g., 500 mg as a single dose).

  • Blinding is achieved through the use of placebo tablets to match the dosing schedule of the comparator arm.

4. Data Collection and Analysis:

  • Baseline Assessment: Collection of demographic data, medical history, and a pre-treatment urine sample for culture and susceptibility testing.

  • Follow-up Visits: Patients are assessed at specified intervals (e.g., 3, 7, and 28 days post-treatment).

  • Outcome Measures:

    • Bacteriological Cure: Eradication of the initial pathogen from the urine at the test-of-cure visit.

    • Clinical Cure: Resolution of clinical signs and symptoms of UTI.

  • Statistical Analysis: Efficacy is compared between the two groups using appropriate statistical tests (e.g., chi-squared or Fisher's exact test).

Pharmacokinetic Study Protocol

This protocol outlines a typical design for a Phase 1, single-dose, crossover pharmacokinetic study in healthy volunteers.

1. Study Design:

  • A randomized, open-label, two-period crossover study.

2. Study Population:

  • Healthy adult male and/or female volunteers.

  • Inclusion Criteria:

    • Age 18-45 years.

    • Body mass index (BMI) within a specified range.

    • Normal findings on physical examination, electrocardiogram (ECG), and routine laboratory tests.

  • Exclusion Criteria:

    • History of significant medical conditions.

    • Use of any medication within a specified period before the study.

    • Hypersensitivity to the study drugs.

3. Drug Administration and Blood Sampling:

  • After an overnight fast, subjects receive a single oral dose of either Norfloxacin or Ciprofloxacin.

  • A standardized meal is provided at a specified time post-dosing.

  • Blood samples are collected in heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • After a washout period of at least one week, subjects receive the alternate drug.

4. Analytical Method:

  • Plasma concentrations of the drugs are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or fluorescence detection.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of Norfloxacin and Ciprofloxacin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium overnight.

  • A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Microplate Inoculation:

  • A 96-well microtiter plate is used. Each well in a row contains a different concentration of a single antibiotic in CAMHB.

  • A standardized volume of the bacterial inoculum is added to each well.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.

4. Incubation:

  • The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualizations

Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Norfloxacin/Ciprofloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Damage DNA Fragmentation DNA_Gyrase->DNA_Damage Inhibition leads to DSBs DNA_Strands Relaxed DNA Topoisomerase_IV->DNA_Strands Decatenates daughter chromosomes Topoisomerase_IV->DNA_Damage Inhibition leads to DSBs Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork Allows replication Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow for a Randomized Controlled Trial

Clinical_Trial_Workflow Start Patient Screening Inclusion_Criteria Inclusion/Exclusion Criteria Met? Start->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization Yes Excluded Excluded Inclusion_Criteria->Excluded No Group_A Group A: Norfloxacin Randomization->Group_A Group_B Group B: Ciprofloxacin Randomization->Group_B Treatment Treatment Period Group_A->Treatment Group_B->Treatment Follow_Up Follow-up Visits Treatment->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Results & Conclusion Analysis->End

Caption: Workflow of a randomized controlled clinical trial.

Logical Relationship of Pharmacokinetic Parameter Determination

PK_Study_Logic Dosing Oral Drug Administration Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Drug Concentration Analysis (e.g., HPLC) Sampling->Analysis Data Concentration-Time Data Plotting Analysis->Data Calculation Pharmacokinetic Parameter Calculation Data->Calculation Parameters Cmax, Tmax, AUC, t½ Calculation->Parameters

Caption: Logic flow for pharmacokinetic parameter determination.

References

Unveiling the Action of Fluoroquinolones: A Comparative Guide to Norfloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Oxonorfloxacin": Extensive searches for "this compound" did not yield any specific information, suggesting it may not be a recognized name for a fluoroquinolone antibiotic. This guide will therefore focus on two well-established and representative members of the fluoroquinolone class: Norfloxacin and Ciprofloxacin.

This guide provides a detailed comparison of the mechanism of action of Norfloxacin and Ciprofloxacin, two widely used fluoroquinolone antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the validation of this class of antibacterial agents. The content includes a summary of their shared mechanism, comparative antibacterial activity, and detailed experimental protocols for validation.

Shared Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Norfloxacin and Ciprofloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular DNA chromosomes, allowing them to segregate into daughter cells.

By forming a stable ternary complex with the enzyme and the cleaved DNA, these antibiotics effectively trap the enzymes in their cleavage-competent state. This leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

Comparative Antibacterial Activity

While sharing a common mechanism, Norfloxacin and Ciprofloxacin exhibit differences in their spectrum of activity and potency. Ciprofloxacin generally demonstrates broader and more potent activity, particularly against Gram-negative bacteria.

FeatureNorfloxacinCiprofloxacin
Primary Target (Gram-negative) DNA GyraseDNA Gyrase
Primary Target (Gram-positive) Topoisomerase IVTopoisomerase IV
Potency against Enterobacteriaceae HighVery High
Potency against Pseudomonas aeruginosa ModerateHigh
Activity against Gram-positive cocci ModerateModerate to High
Anaerobic Activity LimitedLimited

Table 1: General Comparison of Norfloxacin and Ciprofloxacin Activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for Norfloxacin and Ciprofloxacin against various bacterial pathogens. Lower MIC values indicate greater potency.

Bacterial SpeciesNorfloxacin MIC90 (µg/mL)Ciprofloxacin MIC90 (µg/mL)
Escherichia coli≤ 0.12 - 1≤ 0.06 - 0.25
Klebsiella pneumoniae0.5 - 20.12 - 1
Pseudomonas aeruginosa4 - 161 - 4
Staphylococcus aureus (Methicillin-susceptible)1 - 40.5 - 2
Enterococcus faecalis4 - 162 - 8

Table 2: Comparative MIC90 Values for Norfloxacin and Ciprofloxacin. Data compiled from various in vitro studies.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of fluoroquinolones involves a series of in vitro experiments designed to demonstrate their inhibitory effects on target enzymes and overall bacterial processes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the potency of the antibiotic against a panel of bacterial strains.

Methodology:

  • Broth Microdilution:

    • Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Following MIC determination, subculture a small aliquot (e.g., 10 µL) from all wells showing no visible growth onto antibiotic-free agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To directly measure the inhibitory activity of the antibiotic against the purified target enzymes.

Methodology (Supercoiling Inhibition Assay for DNA Gyrase):

  • Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (substrate), ATP, and appropriate buffer.

  • Add varying concentrations of the fluoroquinolone to the reaction mixtures.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC50 (the concentration that inhibits 50% of the enzyme activity) can be calculated.

A similar principle is applied for topoisomerase IV inhibition, typically using a decatenation assay with catenated kinetoplast DNA as the substrate.

Macromolecular Synthesis Inhibition Assay

Objective: To determine the primary cellular process affected by the antibiotic.

Methodology:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Divide the culture into aliquots and add the test antibiotic at a concentration several times its MIC.

  • At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis to separate aliquots.

  • After a short incubation with the radiolabeled precursor, precipitate the macromolecules (e.g., using trichloroacetic acid).

  • Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.

  • A rapid and specific inhibition of [³H]thymidine incorporation compared to the other precursors indicates that DNA synthesis is the primary target.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (Norfloxacin/Ciprofloxacin) DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication Topo_IV->DNA Decatenation DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

Caption: Fluoroquinolone Mechanism of Action.

Experimental_Workflow start Start: Test Compound (e.g., Norfloxacin) mic_mbc MIC/MBC Assays (Determine Potency) start->mic_mbc enzyme_assay DNA Gyrase/Topo IV Inhibition Assays start->enzyme_assay macro_synthesis Macromolecular Synthesis Inhibition Assay start->macro_synthesis data_analysis Data Analysis and IC50/MIC Determination mic_mbc->data_analysis enzyme_assay->data_analysis macro_synthesis->data_analysis conclusion Conclusion: Mechanism Validated data_analysis->conclusion

Caption: Experimental Workflow for MoA Validation.

References

A Comparative Analysis of the Metabolic Stability of Norfloxacin and its Metabolite, Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of the synthetic fluoroquinolone antibacterial agent, norfloxacin, and its metabolite, oxonorfloxacin. Understanding the metabolic fate of a drug is crucial for optimizing its pharmacokinetic profile, ensuring efficacy, and minimizing potential adverse effects. This document summarizes key experimental data, outlines methodologies for assessing metabolic stability, and visualizes relevant pathways to support drug development and research.

Quantitative Assessment of Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and bioavailability. In vitro methods, primarily using liver microsomes, are standard for these evaluations. Key parameters include the in vitro half-life (t½) and intrinsic clearance (Clint). While direct comparative metabolic stability data for this compound as a parent drug is not available due to its status as a metabolite of norfloxacin, we can infer its characteristics from the metabolic profile of norfloxacin.

Norfloxacin undergoes metabolic conversion, with approximately 30% of an administered dose being excreted as the unchanged drug.[1] Six metabolites of norfloxacin have been identified.[1] In studies conducted on broiler chickens, norfloxacin was primarily metabolized into desethylenenorfloxacin and this compound.[2]

The following table summarizes key pharmacokinetic parameters for norfloxacin from human and animal studies, providing an indirect measure of its metabolic stability.

ParameterValueSpeciesAdministrationReference
Norfloxacin
Elimination Half-life (t½)~3 hoursHumanOral[1]
Elimination Half-life (t½)3.75 hoursHumanOral[3][4]
Elimination Half-life (t½)8.0 ± 0.3 hoursChickenIV[2]
Elimination Half-life (t½)12.8 ± 0.59 hoursChickenOral[2]
Oral Bioavailability57.0 ± 2.4%ChickenOral[2]
24h Urine Recovery (unchanged)27%HumanOral[3][4]

Experimental Protocols

The determination of metabolic stability is a cornerstone of preclinical drug development. The following outlines a generalized protocol for an in vitro metabolic stability assay using liver microsomes, a common method for evaluating compounds like norfloxacin.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound (e.g., Norfloxacin)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (high and low clearance)

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-warmed mixture to initiate the metabolic reaction.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected.

  • Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculations:

    • In vitro half-life (t½) is calculated as: t½ = 0.693 / k

    • Intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in determining metabolic stability and the metabolic fate of norfloxacin, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_compound Prepare Test Compound Solution mix Combine Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Add Cofactor to Initiate Reaction prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Collect Aliquots at Time Points start_reaction->time_points terminate Quench Reaction with Solvent time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and Clint lcms->data_analysis norfloxacin_metabolism cluster_metabolites Major Metabolites Norfloxacin Norfloxacin PhaseI Phase I Metabolism (Oxidation, De-ethylation) Norfloxacin->PhaseI CYP450 Enzymes Excretion Excretion Norfloxacin->Excretion Unchanged Drug Metabolites Metabolites Metabolites->Excretion This compound This compound Metabolites->this compound Desethylenenorfloxacin Desethylenenorfloxacin Metabolites->Desethylenenorfloxacin PhaseI->Metabolites

References

A Head-to-Head Comparison of Oxonorfloxacin and Other Quinolone Metabolites: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the in vitro activity of Oxonorfloxacin and other key quinolone metabolites. Designed for researchers, scientists, and drug development professionals, this document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological and experimental processes to offer a clear perspective on the relative performance of these compounds.

Executive Summary

Quinolone antibiotics are a cornerstone in the treatment of bacterial infections. Upon administration, these parent drugs are metabolized in the body into various compounds, including oxo-metabolites. Understanding the antimicrobial potency of these metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and potential for inducing resistance. This guide focuses on this compound, a primary metabolite of several fluoroquinolones, and compares its activity with other significant quinolone metabolites. The data presented herein consistently demonstrates that while metabolites possess some antibacterial activity, it is generally attenuated compared to the parent quinolone.

Comparative Antibacterial Activity of Quinolone Metabolites

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other quinolone metabolites against common bacterial pathogens. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity of Ciprofloxacin and its Metabolites

CompoundOrganismMIC (µg/mL)Reference
Ciprofloxacin (Parent Drug)Escherichia coli≤0.008 - 1[1]
Staphylococcus aureus0.12 - >256
Pseudomonas aeruginosa0.26 - >1024[2]
This compound (Metabolite) Escherichia coliLess active than ciprofloxacin or norfloxacin[3]
Staphylococcus aureusLess active than ciprofloxacin or norfloxacin[3]
Desethylene-ciprofloxacin (Metabolite)Various BacteriaComparable to Nalidixic Acid[3]
Formyl-ciprofloxacin (Metabolite)Escherichia coli, Klebsiella pneumoniaeIn the range of Norfloxacin[3]

Table 2: In Vitro Activity of Enoxacin and its Metabolite

CompoundOrganismMIC (µg/mL)Reference
Enoxacin (Parent Drug)Escherichia coli≤0.8[4]
Staphylococcus aureus3.1[4]
Pseudomonas aeruginosa≤3.1[4]
Oxoenoxacin (Metabolite) Various BacteriaSignificantly less active than Enoxacin

Note: Specific MIC values for many quinolone metabolites are not widely reported in publicly available literature, hence the qualitative descriptions based on the available research. The provided MIC ranges for parent drugs are compiled from various studies and can vary based on the specific strain and testing conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the potency of antimicrobial agents. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agents: Stock solutions of this compound and other quinolone metabolites of known concentration, prepared in a suitable solvent.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 morphologically similar colonies from an 18-24 hour agar plate.
  • Transfer the colonies to a tube containing sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solutions in CAMHB directly in the 96-well microtiter plates.
  • The final volume in each well should be 100 µL.
  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
  • The final volume in each well will be 200 µL.
  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the metabolic pathway of a representative quinolone and the experimental workflow for MIC determination.

Quinolone_Metabolism Parent Parent Quinolone (e.g., Ciprofloxacin) Metabolism Hepatic Metabolism (Cytochrome P450) Parent->Metabolism This compound This compound Metabolism->this compound Oxidation Desethylene Desethylene Metabolite Metabolism->Desethylene De-ethylenation Formyl Formyl Metabolite Metabolism->Formyl Formylation Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of a parent quinolone to its major metabolites.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 3. Inoculate Microtiter Plate Inoculum->Inoculation Dilution 2. Serial Dilution of Antimicrobial Agent Dilution->Inoculation Incubation 4. Incubate at 35°C for 16-20 hours Inoculation->Incubation Observation 5. Observe for Growth (Turbidity) Incubation->Observation MIC 6. Determine MIC Observation->MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The available evidence indicates that this compound and other quinolone metabolites generally exhibit reduced antibacterial activity compared to their parent compounds. While they may contribute to the overall therapeutic effect and exert selective pressure on bacterial populations, their potency is significantly lower. For a more definitive quantitative comparison, further studies generating specific MIC data for a broad range of metabolites against a comprehensive panel of clinically relevant bacteria are warranted. The standardized experimental protocols outlined in this guide provide a framework for conducting such essential research.

References

Confirming the Identity of Oxonorfloxacin: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxonorfloxacin is a fluoroquinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. The precise identification and characterization of this active pharmaceutical ingredient (API) are critical for drug development, quality control, and regulatory compliance. Spectroscopic techniques provide a powerful, non-destructive suite of tools for elucidating the chemical structure of molecules, offering a unique fingerprint for identification. This guide provides a comparative overview of key spectroscopic methods for confirming the identity of this compound, with supporting data from analogous fluoroquinolone compounds—Ciprofloxacin, Norfloxacin, and Enrofloxacin—to serve as a reference for researchers.

Data Presentation: Comparative Spectroscopic Data of Fluoroquinolones

The following tables summarize the characteristic spectroscopic data for Ciprofloxacin, Norfloxacin, and Enrofloxacin. These values can be used as a reference to predict the expected spectral features of this compound.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton AssignmentCiprofloxacinNorfloxacinEnrofloxacin
Aromatic Protons
H-28.69 (s)8.67 (s)8.65 (s)
H-57.91 (d)7.89 (d)7.87 (d)
H-87.58 (d)7.28 (d)7.26 (d)
Piperazine Ring Protons
H-2', H-6'3.25 (t)3.23 (t)3.24 (t)
H-3', H-5'3.15 (t)3.13 (t)3.14 (t)
Cyclopropyl/Ethyl Group Protons
Cyclopropyl-H1.15-1.35 (m)-1.14-1.33 (m)
Ethyl-CH₂-4.58 (q)4.57 (q)
Ethyl-CH₃-1.58 (t)1.57 (t)
Other
COOH~15.0 (br s)~15.1 (br s)~15.0 (br s)

Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2: Key IR Absorption Bands (cm⁻¹)

Functional GroupCiprofloxacinNorfloxacinEnrofloxacin
O-H (Carboxylic Acid)3500-2500 (broad)3500-2500 (broad)3500-2500 (broad)
C-H (Aromatic)~3050~3032~3040
C=O (Carboxylic Acid)~1710~1716~1729
C=O (Quinoline)~1620~1631~1629
C=C (Aromatic)~1615, 1495~1615, 1495~1629, 1506
C-N~1384~1380~1385
C-F~1045~1045~1289

Table 3: Mass Spectrometry (ESI+) Fragmentation Data (m/z)

IonCiprofloxacin (C₁₇H₁₈FN₃O₃)Norfloxacin (C₁₆H₁₈FN₃O₃)Enrofloxacin (C₁₉H₂₂FN₃O₃)
[M+H]⁺ (Precursor Ion) 332.14320.14360.17
Key Fragment Ions 314 ([M+H-H₂O]⁺)302 ([M+H-H₂O]⁺)342 ([M+H-H₂O]⁺)
288 ([M+H-CO₂]⁺)276 ([M+H-CO₂]⁺)316 ([M+H-CO₂]⁺)
245 (piperazine ring cleavage)233 (piperazine ring cleavage)273 (piperazine ring cleavage)
231 (piperazine ring cleavage)219 (piperazine ring cleavage)245 (piperazine ring cleavage)

Table 4: UV-Vis Absorption Maxima (λmax) in nm

SolventCiprofloxacinNorfloxacinEnrofloxacin
0.1 M HCl~277[1]~277[2]~277
Ethanol/Water~271~272~276
Methanol~272~273~278

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for fluoroquinolones due to their solubility.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or the pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Sample Preparation:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

  • Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

ESI-MS Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-5 kV.

  • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

  • Scan Range: m/z 100-500.

Tandem MS (MS/MS) for Fragmentation Analysis:

  • Select the protonated molecule [M+H]⁺ as the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Acquire the product ion spectrum. The collision energy can be varied to control the degree of fragmentation.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which is related to the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., 0.1 M HCl, methanol, or ethanol).

  • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

Data Acquisition:

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Blank: Use the same solvent as used for the sample to zero the instrument.

  • Cuvette: Use a 1 cm path length quartz cuvette.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic identification and the logical process for confirming the identity of a fluoroquinolone antibiotic like this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution (for UV-Vis & MS) Dissolution->Dilution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dilution->MS UV_Vis UV-Vis Dilution->UV_Vis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Absorption_Maxima Absorption Maxima UV_Vis->Absorption_Maxima

Caption: Experimental workflow for spectroscopic analysis.

Logical_Confirmation Start Identity Confirmation of This compound Data_Acquisition Acquire Spectroscopic Data (NMR, IR, MS, UV-Vis) Start->Data_Acquisition Compare_Literature Compare with Reference Spectra (if available) Data_Acquisition->Compare_Literature Compare_Analogs Compare with Data from Fluoroquinolone Analogs Compare_Literature->Compare_Analogs No Consistent_Data Are Spectral Data Consistent with Fluoroquinolone Structure? Compare_Literature->Consistent_Data Yes Compare_Analogs->Consistent_Data Identity_Confirmed Identity Confirmed Consistent_Data->Identity_Confirmed Yes Further_Investigation Further Investigation Required Consistent_Data->Further_Investigation No

References

Safety Operating Guide

Proper Disposal Procedures for Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Oxonorfloxacin, a fluoroquinolone compound. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting. The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA), and improper disposal can lead to environmental contamination and regulatory violations.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is critical to be aware of its associated hazards and to use appropriate Personal Protective Equipment (PPE).

  • Hazard Identification: this compound is classified with specific hazard statements.[3] Always consult the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE to prevent exposure. This includes:

    • Gloves: Chemically resistant gloves.[4]

    • Eye Protection: Safety glasses or goggles.[5]

    • Lab Coat: Wear a lab coat or other protective clothing to prevent skin contact.[3]

    • Respiratory Protection: If handling powders or creating dust, use a respirator or work in a well-ventilated area like a fume hood to avoid inhalation.[3][4]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in compliant disposal. Pharmaceutical waste must be evaluated to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

  • Hazardous Waste Determination: As a laboratory chemical, this compound waste must be managed as a hazardous chemical waste.[5] It should not be disposed of in the regular trash or down the drain. The EPA's Subpart P rule explicitly bans the sewering (drain disposal) of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[1][7]

  • Segregation: Keep this compound waste separate from other waste streams. Two primary categories of waste will be generated:

    • Pure Chemical Waste: Unused, expired, or off-spec this compound.

    • Contaminated Materials: Items grossly contaminated with this compound, such as gloves, bench paper, vials, and pipette tips.

Step-by-Step Disposal Protocol

Follow this procedure to safely containerize, label, and store this compound waste prior to disposal by your institution's Environmental Health and Safety (EHS) office.

  • Containerize Waste:

    • Pure this compound (Solid): Place the solid chemical waste into a sealable, non-reactive container that is compatible with the material. Ensure the container is in good condition and has a secure lid.

    • Contaminated Materials: Place all contaminated labware, disposable PPE, and other solid materials into a designated hazardous waste bag or a clearly labeled, sealed container.[2] Do not mix with regular trash.

    • Liquid Solutions: If this compound is in a solvent, collect it in a designated, compatible, and properly vented hazardous liquid waste container. Do not fill liquid waste containers more than 75% full to allow for vapor expansion.[8]

  • Label the Waste Container:

    • Clearly label the waste container using your institution's official hazardous waste tags or labels.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Irritant," "Toxic").

      • The accumulation start date.

      • The name of the principal investigator or lab contact.

  • Store Waste Properly:

    • Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within your laboratory.

    • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.[4]

    • Store the waste in secondary containment to prevent spills.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]

    • Do not attempt to transport the waste yourself or use a commercial disposal service not approved by your institution. The final disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a licensed facility.[1][6]

Data Summary

The following table summarizes the key hazard information for this compound as identified in its Safety Data Sheet.

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Respiratory IrritationH335May cause respiratory irritation.[3]

This data is based on the provided Safety Data Sheet and is intended for hazard awareness during handling and disposal.

Experimental Protocols

The disposal procedures outlined above are based on regulatory guidelines and standard laboratory safety practices. Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal are not recommended in a standard laboratory setting. All disposal must be handled through an approved hazardous waste management program, which typically involves incineration.[1][6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.

Oxonorfloxacin_Disposal_Workflow start Waste Generation (Pure this compound or Contaminated Materials) ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess Step 2: Characterize Waste (RCRA Hazardous Pharmaceutical) ppe->assess no_sewer CRITICAL: DO NOT DISPOSE IN SINK OR TRASH (EPA Subpart P Violation) assess->no_sewer segregate Step 3: Segregate Waste (Pure Chemical vs. Contaminated Labware) assess->segregate containerize Step 4: Use Approved Containers (Compatible, Sealed, Not Overfilled) segregate->containerize label Step 5: Label Container ('Hazardous Waste', Chemical Name, Hazards) containerize->label store Step 6: Store Safely (Designated Satellite Area, Secondary Containment) label->store contact_ehs Step 7: Arrange Disposal (Contact Institutional EHS Office for Pickup) store->contact_ehs end_point Final Disposal (Managed by EHS via Licensed Facility - Incineration) contact_ehs->end_point

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Oxonorfloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety, handling, and disposal procedures for Oxonorfloxacin to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning".[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, powder-free gloves (nitrile or neoprene preferred).[2][3]
Body Protection Lab Coat/GownDisposable gown or a clean lab coat to protect clothing from contamination.[2][4]
Eye and Face Protection Safety Goggles/Face ShieldSafety glasses with side shields, goggles, or a face shield to protect against splashes and dust.[1][2][4]
Respiratory Protection Mask/RespiratorA fit-tested N95 or higher respirator should be used to protect against airborne particles, especially when handling the powder form.[2][5]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure proper fit Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound In ventilated hood Dissolve/Handle Dissolve/Handle Weigh this compound->Dissolve/Handle Minimize dust Decontaminate Workspace Decontaminate Workspace Dissolve/Handle->Decontaminate Workspace After experiment Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Follow guidelines Doff PPE Doff PPE Dispose Waste->Doff PPE Proper technique

Caption: Logical workflow for safely handling this compound.

  • Preparation:

    • Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Prepare your workspace by covering the surface with absorbent, disposable bench paper.

    • Have all necessary equipment (e.g., spatulas, weigh boats, solvents, vortex mixer) within easy reach to avoid unnecessary movement and potential spills.

  • Handling:

    • When weighing the solid form of this compound, do so with care to minimize dust generation.[1][3]

    • If creating a solution, add the solvent to the weighed powder slowly to avoid splashing.

    • Cap the container securely before mixing or vortexing.

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Cleanup:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after completing your work and before leaving the laboratory.[1]

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm.[6]

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.[7] Do not discard it down the drain or in the regular trash.[8][9]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, weigh boats, and pipette tips, should be considered contaminated waste.[9][10]

  • Waste Containers:

    • Solid Waste: Place contaminated solid waste in a designated, clearly labeled hazardous waste container.[10] In many institutions, this will be a black container for hazardous chemical waste.[7][10]

    • Liquid Waste: Collect liquid waste containing this compound in a sealed, properly labeled hazardous waste container.

  • Disposal Procedure:

    • Segregate this compound waste from other laboratory waste streams.

    • Ensure all waste containers are securely closed and properly labeled with the contents.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal.[10][11] This may involve contacting your Environmental Health and Safety (EHS) department.

By adhering to these safety and logistical protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxonorfloxacin
Reactant of Route 2
Reactant of Route 2
Oxonorfloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.